L-742001 hydrochloride
Description
Properties
IUPAC Name |
(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4.ClH/c24-19-8-6-17(7-9-19)15-23(21(27)14-20(26)22(28)29)10-12-25(13-11-23)16-18-4-2-1-3-5-18;/h1-9,14,26H,10-13,15-16H2,(H,28,29);1H/b20-14-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLNSXCRZNNZBT-VSOKSMTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)C=C(C(=O)O)O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)/C=C(/C(=O)O)\O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174605-64-2 | |
| Record name | 174605-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-742,001 Hydrochloride: A Technical Guide to its Mechanism of Action as a Viral Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-742,001 hydrochloride is a potent and specific inhibitor of the influenza virus polymerase acidic (PA) protein's endonuclease domain, a critical enzyme for viral replication. This diketo acid derivative exerts its antiviral activity by chelating the divalent metal ions, typically manganese (Mn²⁺), within the enzyme's active site. This action effectively blocks the "cap-snatching" mechanism, a process essential for the initiation of viral mRNA synthesis. By preventing the cleavage of host cell pre-mRNAs, L-742,001 hydrochloride halts the production of viral transcripts, thereby inhibiting viral propagation. This document provides a comprehensive overview of the mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Viral "Cap-Snatching"
The primary molecular target of L-742,001 hydrochloride is the N-terminal endonuclease domain of the influenza virus PA protein (PA-Nter). This domain is a key component of the viral RNA-dependent RNA polymerase (RdRp) complex. The endonuclease activity of PA-Nter is responsible for a process known as "cap-snatching".
In this process, the viral polymerase binds to host cell pre-mRNAs and cleaves them approximately 10-13 nucleotides downstream of the 5' cap structure. The resulting capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit of the polymerase. This ensures that the viral mRNAs are properly capped and can be efficiently translated by the host cell's ribosomal machinery.[1]
L-742,001 hydrochloride, as a diketo acid-containing compound, functions as a metal-chelating inhibitor. The active site of the PA endonuclease contains two essential divalent metal ions, typically Mn²⁺, which are crucial for its catalytic activity. L-742,001 positions itself within this active site and coordinates with these metal ions, effectively sequestering them and rendering the enzyme inactive.[2] This inhibition of the endonuclease prevents the generation of capped primers, thereby halting viral transcription and subsequent replication.[3][4]
The binding of L-742,001 to the PA endonuclease active site is a highly specific interaction. Structural studies have revealed that in addition to metal chelation, the inhibitor forms interactions with key amino acid residues in the active site, further stabilizing the inhibitor-enzyme complex.[5]
Quantitative Inhibitory Activity
The potency of L-742,001 hydrochloride has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations against influenza virus and other susceptible viruses.
Table 1: In Vitro Inhibitory Activity of L-742,001 against Influenza Virus
| Assay Type | Virus Strain/Target | Value | Reference |
| Endonuclease-dependent Polymerase Activity | Influenza A | IC₅₀: 430 nM | [6] |
| vRNP Reconstitution Assay | Influenza A (HEK293T cells) | EC₉₀: 4.3 µM | [5] |
| In Vitro Influenza Virus Transcription | Influenza Virus | IC₅₀: 0.43 µM | [7] |
Table 2: Antiviral Activity of L-742,001 Hydrochloride against Bunyaviruses
| Assay Type | Virus | Cell Line | Value | Reference |
| BUNV-mCherry Replication (High Content Imaging) | Bunyamwera virus (BUNV) | A549 | EC₅₀: 10.6 ± 1.6 μM | [8] |
| BUNV-mCherry Replication (RT-qPCR) | Bunyamwera virus (BUNV) | A549 | EC₅₀: 18.5 ± 1.6 μM | [8] |
Signaling Pathway and Binding Mode
The mechanism of action of L-742,001 hydrochloride does not involve a classical signaling pathway but rather the direct inhibition of a critical viral enzymatic process. The following diagram illustrates the cap-snatching process and the inhibitory action of L-742,001.
Caption: Inhibition of the viral cap-snatching mechanism by L-742,001 hydrochloride.
The crystal structure of the PA endonuclease domain in complex with L-742,001 has provided detailed insights into its binding mode. The diketo acid moiety of the inhibitor directly coordinates the two Mn²⁺ ions in the active site. Furthermore, the surrounding chemical structure of L-742,001 engages in hydrophobic and polar interactions with conserved amino acid residues within the binding pocket, contributing to its high affinity and specificity.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-742,001 hydrochloride.
Recombinant PA Endonuclease Expression and Purification
This protocol describes the production of the N-terminal domain of the PA protein (PA-Nter) for use in in vitro assays.
Workflow Diagram:
Caption: Workflow for the expression and purification of recombinant PA endonuclease.
Methodology:
-
Cloning: The gene encoding the N-terminal domain (e.g., amino acids 1-209) of the influenza PA protein is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His₆) tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm reaches 0.6-0.8. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, and protease inhibitors. The cells are lysed by sonication, and the lysate is clarified by centrifugation. The supernatant containing the His-tagged PA-Nter is loaded onto a Ni-NTA affinity chromatography column. After washing to remove non-specifically bound proteins, the PA-Nter is eluted using a gradient of imidazole.
-
Final Purification: For higher purity, the eluted fractions containing PA-Nter are pooled and subjected to size-exclusion chromatography.
-
Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Coomassie blue staining, and Western blotting using an anti-His tag antibody.
FRET-Based Endonuclease Activity Assay
This assay provides a quantitative measure of the PA endonuclease activity and its inhibition by compounds like L-742,001 hydrochloride.[9][10]
Methodology:
-
Substrate: A single-stranded DNA or RNA oligonucleotide (typically 15-20 bases) is synthesized with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore due to their proximity.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM MnCl₂, 2 mM DTT), the FRET substrate (e.g., 200 nM), and the purified recombinant PA-Nter protein (e.g., 50 nM).
-
Inhibition Assay: To test for inhibition, L-742,001 hydrochloride is serially diluted and pre-incubated with the PA-Nter protein in the reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature before the addition of the FRET substrate.
-
Measurement: The reaction is initiated by the addition of the FRET substrate. The plate is then placed in a fluorescence plate reader, and the increase in fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths for the fluorophore. Endonuclease activity leads to the cleavage of the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. For inhibition studies, the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Viral Ribonucleoprotein (vRNP) Reconstitution Assay
This cell-based assay assesses the overall activity of the viral polymerase complex, including the endonuclease function, in a more biologically relevant context.
Methodology:
-
Plasmids: The assay requires plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), and the nucleoprotein (NP), all under the control of a suitable promoter (e.g., CMV). A reporter plasmid is also used, which contains a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus non-coding regions, under the control of a polymerase I promoter.
-
Transfection: Human embryonic kidney (HEK293T) cells are seeded in 24- or 48-well plates. The next day, the cells are co-transfected with the plasmids expressing PA, PB1, PB2, NP, and the reporter plasmid.
-
Compound Treatment: Immediately after transfection, the cell culture medium is replaced with fresh medium containing various concentrations of L-742,001 hydrochloride or a vehicle control (e.g., DMSO).
-
Reporter Gene Assay: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured according to the manufacturer's instructions.
-
Data Analysis: The reporter gene activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The EC₅₀ or EC₉₀ value (the concentration of the compound that inhibits the reporter gene expression by 50% or 90%, respectively) is calculated.
In Vivo Efficacy
General Protocol for In Vivo Efficacy Study in a Mouse Model:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Virus Infection: Mice are anesthetized and intranasally infected with a lethal or sub-lethal dose of a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Compound Administration: L-742,001 hydrochloride would be administered via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses, starting at a specified time point relative to infection (e.g., 4 hours before infection and twice daily for 5 days).
-
Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.
-
Viral Titer Determination: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titers by plaque assay or TCID₅₀ on Madin-Darby canine kidney (MDCK) cells.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Differences in weight loss and lung viral titers between treated and control groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
L-742,001 hydrochloride is a well-characterized inhibitor of the influenza virus PA endonuclease. Its mechanism of action, centered on the chelation of essential metal ions in the enzyme's active site, effectively abrogates the "cap-snatching" process required for viral transcription. The in vitro potency of this compound has been demonstrated through various biochemical and cell-based assays. While early reports suggested in vivo efficacy, further detailed studies in this area would be beneficial for a complete understanding of its therapeutic potential. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working on novel anti-influenza therapeutics targeting the viral polymerase.
References
- 1. Structural Analysis of Specific Metal Chelating Inhibitor Binding to the Endonuclease Domain of Influenza pH1N1 (2009) Polymerase | PLOS Pathogens [journals.plos.org]
- 2. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]
- 3. Mutational analysis of the binding pockets of the diketo acid inhibitor L-742,001 in the influenza virus PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 6. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper on L-742001 Hydrochloride and a Comprehensive Guide to Neurokinin-2 (NK2) Receptor Antagonists
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the topic of L-742001 hydrochloride and Neurokinin-2 (NK2) receptor antagonists. Initial analysis indicates a common misidentification of this compound's primary mechanism of action. This paper will first clarify the established role of this compound as an influenza virus PA endonuclease inhibitor and subsequently provide an in-depth guide to the requested topic of NK2 receptor antagonists, featuring relevant example compounds.
Part 1: this compound - An Influenza PA Endonuclease Inhibitor
Contrary to the potential mischaracterization as a Neurokinin-2 (NK2) receptor antagonist, extensive scientific literature and supplier information categorize this compound as a potent and selective inhibitor of the influenza virus PA endonuclease.[1][2][3][4] This enzyme is a critical component of the viral RNA polymerase complex, essential for viral replication.[3][4]
Chemical and Pharmacological Profile
L-742001 is a diketo acid compound that acts as a first-in-class inhibitor of the cap-dependent endonuclease of influenza viruses.[2][4] Its inhibitory action is dose-dependent and has been demonstrated in enzymatic assays, cell cultures, and animal models of influenza infection.[4]
| Identifier | Value | Source |
| IUPAC Name | 4-[4-[(4-Chlorophenyl)methyl]-1-(phenylmethyl)-4-piperidinyl]-2-hydroxy-4-oxo-2-butenoic acid hydrochloride | [5] |
| CAS Number | 174605-64-2 | |
| Molecular Formula | C23H24ClNO4 · HCl | [3] |
| Molecular Weight | 450.35 g/mol | |
| IC50 (in vitro transcription) | 0.43 µM | [2] |
| IC50 (influenza PA endonuclease) | 0.5 µM | [3] |
| EC90 (vRNP activity, HEK293T cells) | 4.3 µM | [1] |
| EC50 (BUNV-mCherry replication, imaging) | 10.6 ± 1.6 μM | [6] |
| EC50 (BUNV-mCherry replication, RT-qPCR) | 18.5 ± 1.6 μM | [6] |
Mechanism of Action
The influenza virus utilizes a mechanism known as "cap-snatching" to initiate the transcription of its genome. The PA endonuclease subunit of the viral RNA polymerase cleaves the 5' cap from host pre-mRNAs.[4] These capped fragments are then used as primers to synthesize viral mRNA. L-742001 inhibits this process by targeting the PA endonuclease.[2][4]
Experimental Protocol: In Vitro PA Endonuclease Activity Assay
This protocol is a generalized representation for determining the inhibitory activity of compounds like L-742001 against influenza PA endonuclease.
-
Protein Expression and Purification:
-
Express the N-terminal domain of the PA protein (PA-Nter) in a suitable expression system (e.g., E. coli).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
-
Fluorescence Resonance Energy Transfer (FRET) Assay:
-
Synthesize a short RNA substrate labeled with a fluorophore and a quencher at opposite ends.
-
Prepare a reaction buffer containing MnCl2, as the enzyme is a manganese-dependent endonuclease.
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of this compound (or other test compounds) to the wells. A DMSO control is essential.
-
Add the purified PA-Nter protein to all wells and pre-incubate with the compound for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FRET-labeled RNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Part 2: A Guide to Neurokinin-2 (NK2) Receptor Antagonists
The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family, is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological processes.[7][8] Its primary endogenous ligand is Neurokinin A (NKA).[8] NK2 receptors are predominantly located in the periphery, including the smooth muscles of the respiratory, gastrointestinal, and genitourinary tracts.[7] Consequently, NK2 receptor antagonists have been investigated for a range of therapeutic applications, including asthma, irritable bowel syndrome (IBS), and anxiety.[7]
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by NKA initiates a signaling cascade through Gαq proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in physiological responses such as smooth muscle contraction.
Profile of Key NK2 Receptor Antagonists
Several non-peptide antagonists have been developed and studied for their high affinity and selectivity for the NK2 receptor.
| Compound | Description | Binding Affinity (pKi) | Functional Assay (pA2) | Source |
| Saredutant (SR 48968) | A selective, non-peptide NK2 receptor antagonist investigated for antidepressant and anxiolytic effects. | Not specified in results | Not specified in results | [9][10][11][12] |
| GR 159897 | A potent, selective, orally active, non-peptide NK2 receptor antagonist. | 9.5 (hNK2-transfected CHO cells) 10.0 (rat colon membranes) | 8.7 (guinea pig trachea) | [13][14] |
| Nepadutant | A selective NK2 receptor antagonist evaluated in clinical studies for IBS. | Not specified in results | Not specified in results | [15] |
Experimental Protocol: Radioligand Binding Assay for NK2 Receptor
This protocol outlines a method to determine the binding affinity of a test compound for the NK2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor (hNK2-CHO).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [3H]GR100679).[13]
-
Add increasing concentrations of the unlabeled test compound (e.g., GR 159897) to compete for binding with the radioligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer to remove non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.
-
Experimental Workflow: Screening for NK2 Antagonists
The following diagram illustrates a typical workflow for identifying and characterizing novel NK2 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mutational Analysis of the Binding Pockets of the Diketo Acid Inhibitor L-742,001 in the Influenza Virus PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 9. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Saredutant - Wikipedia [en.wikipedia.org]
- 12. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
L-742001 Hydrochloride: An In-Depth Technical Guide to its Function as a Viral Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-742001 hydrochloride is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral transcription. This diketo acid compound effectively blocks the "cap-snatching" mechanism employed by influenza and other segmented negative-strand RNA viruses, such as Bunyavirales, thereby inhibiting viral replication. Its mechanism of action involves the chelation of divalent metal ions within the endonuclease active site, preventing the cleavage of host cell pre-mRNAs. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key data and protocols for researchers in virology and antiviral drug development.
Core Function and Mechanism of Action
This compound's primary function is the inhibition of the PA endonuclease subunit of the influenza virus RNA-dependent RNA polymerase.[1][2] This enzyme is essential for the "cap-snatching" process, a unique mechanism whereby the virus cleaves the 5' capped ends of host cell messenger RNAs (mRNAs) and uses them as primers to synthesize its own viral mRNAs. By targeting this process, this compound effectively halts viral gene expression and replication.
The inhibitory activity of this compound stems from its chemical structure as a diketo acid. This motif enables the compound to chelate the two divalent metal ions, typically manganese (Mn²⁺), that are crucial for the catalytic activity of the PA endonuclease active site.[3] This chelation prevents the enzyme from cleaving host pre-mRNAs, thereby disrupting the cap-snatching process and inhibiting viral transcription.
The following diagram illustrates the influenza virus cap-snatching mechanism and the inhibitory action of this compound.
Quantitative Data on Antiviral Activity
The antiviral potency of this compound has been quantified in various assays and against different viral strains. The following table summarizes key efficacy data.
| Parameter | Value | Virus/System | Cell Line | Reference |
| IC₅₀ | 0.43 µM | Influenza Virus (in vitro transcription) | - | |
| IC₅₀ | 0.5 µM | Influenza Virus PA Endonuclease | - | [2] |
| EC₅₀ | 10.6 ± 1.6 μM | Bunyamwera virus (BUNV)-mCherry (High-Content Imaging) | A549 | [4] |
| EC₅₀ | 18.5 ± 1.6 μM | Bunyamwera virus (BUNV)-mCherry (RT-qPCR) | A549 | [4] |
| EC₉₀ | 4.3 μM | vRNP Activity | HEK293T | [1] |
| CC₅₀ | > 100 μM | - | A549 | [4] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of the target's activity in vitro.
-
EC₅₀ (Half-maximal effective concentration): The concentration of the drug that produces 50% of its maximal effect in a cell-based assay.
-
EC₉₀ (90% effective concentration): The concentration of the drug that produces 90% of its maximal effect.
-
CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes the death of 50% of cells. A higher CC₅₀ value indicates lower cytotoxicity.
Experimental Protocols
Viral Ribonucleoprotein (vRNP) Reconstitution Assay
This assay is used to assess the inhibitory effect of compounds on the activity of the viral polymerase complex in a controlled cellular environment.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Plasmid Transfection: Cells are co-transfected with plasmids encoding the influenza virus polymerase subunits (PB1, PB2, and PA), nucleoprotein (NP), and a model viral RNA (vRNA) template that drives the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Following transfection, cells are treated with various concentrations of this compound.
-
Lysis and Reporter Gene Assay: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the activity of the reporter gene is measured (e.g., luciferase activity using a luminometer).
-
Data Analysis: The reduction in reporter gene expression in the presence of the compound, relative to a vehicle control, is used to determine the potency of the inhibitor (e.g., EC₅₀ or EC₉₀).
High-Content Imaging Assay for Antiviral Activity
This imaging-based method allows for the quantification of viral replication and the assessment of compound cytotoxicity in a single experiment.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., A549) is seeded in multi-well plates.
-
Compound Treatment and Infection: Cells are pre-treated with a serial dilution of this compound, followed by infection with a reporter virus (e.g., a virus expressing a fluorescent protein like mCherry).
-
Incubation: The infected cells are incubated for a period sufficient for viral replication and reporter protein expression.
-
Staining: Cell nuclei are stained with a fluorescent dye (e.g., Hoechst).
-
Image Acquisition: Automated microscopy is used to capture images of both the fluorescent reporter protein (indicating infected cells) and the stained nuclei (for total cell count).
-
Image Analysis: Image analysis software is used to quantify the number of infected cells (fluorescent protein-positive) and the total number of cells.
-
Data Analysis: The percentage of infected cells is calculated for each compound concentration. The EC₅₀ is determined by fitting the dose-response curve. Cytotoxicity (CC₅₀) is determined by the reduction in the total cell number.
Conclusion
This compound is a valuable research tool for studying the influenza virus and other viruses that utilize a cap-snatching mechanism for transcription. Its well-defined mechanism of action as a PA endonuclease inhibitor, coupled with its potent antiviral activity, makes it a reference compound in the development of novel anti-influenza therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the antiviral properties of this compound and to screen for new inhibitors targeting this essential viral process.
References
- 1. Mutational analysis of the binding pockets of the diketo acid inhibitor L-742,001 in the influenza virus PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esrf.fr [esrf.fr]
- 3. researchgate.net [researchgate.net]
- 4. Mutational Analysis of the Binding Pockets of the Diketo Acid Inhibitor L-742,001 in the Influenza Virus PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
L-742001 Hydrochloride: A Technical Guide to its Discovery and History as a PA Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-742001 hydrochloride is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the discovery, mechanism of action, and historical context of this compound. It details the scientific journey from the identification of 4-substituted 2,4-dioxobutanoic acids as a promising class of inhibitors to the elucidation of their binding mode within the PA endonuclease active site. This guide includes a summary of its antiviral activity, the underlying biochemical pathways, and a discussion on its significance in the development of anti-influenza therapeutics.
Discovery and Historical Context
L-742001 emerged from research focused on identifying novel anti-influenza agents that target viral proteins other than the well-established neuraminidase and M2 ion channel. Scientists at Merck identified a series of 4-substituted 2,4-dioxobutanoic acids, also known as diketo acids, as potent inhibitors of the influenza virus's cap-snatching mechanism. L-742001 was a lead compound from this series, demonstrating significant inhibition of the viral endonuclease in enzymatic assays. While L-742001 itself has not progressed into clinical trials, its discovery was a pivotal step in validating the PA endonuclease as a druggable target for influenza therapy. This pioneering work on diketo acid inhibitors has paved the way for the development of other PA endonuclease inhibitors, such as baloxavir marboxil, which has been approved for clinical use.[1][2][3]
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The PA subunit contains an endonuclease domain that is essential for viral transcription. This process, known as "cap-snatching," involves the cleavage of the 5' cap structure from host cell pre-mRNAs. These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.
L-742001 exerts its antiviral effect by directly inhibiting the endonuclease activity of the PA subunit. The diketo acid moiety of L-742001 chelates the divalent metal ions, typically manganese (Mn2+), in the active site of the endonuclease. This interaction prevents the enzyme from binding and cleaving host cell pre-mRNAs, thereby halting the cap-snatching process and subsequent viral mRNA synthesis.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Virus/System | Parameter | Value | Reference |
| Influenza Virus Transcription | In vitro | IC50 | 0.43 µM | [4] |
| vRNP Activity | HEK293T cells | EC90 | 4.3 µM | |
| BUNV-mCherry Replication | A549 cells (High Content Imaging) | EC50 | 10.6 ± 1.6 µM | |
| BUNV-mCherry Replication | A549 cells (RT-qPCR) | EC50 | 18.5 ± 1.6 µM | |
| Cell Viability | A549 cells | CC50 | > 100 µM |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄ClNO₄ · HCl | |
| Molecular Weight | 450.35 g/mol | |
| CAS Number | 174605-64-2 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments used in the characterization of L-742001.
PA Endonuclease Inhibition Assay (In Vitro)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the PA endonuclease.
-
Protein Expression and Purification: The N-terminal domain of the influenza PA protein (PA-Nter) is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.
-
Reaction Mixture Preparation: A reaction buffer containing a fluorogenic RNA substrate, purified PA-Nter, and divalent cations (e.g., MnCl₂) is prepared.
-
Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations and pre-incubated.
-
Reaction Initiation and Measurement: The reaction is initiated, and the increase in fluorescence, resulting from the cleavage of the RNA substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Viral Ribonucleoprotein (vRNP) Reconstitution Assay
This cell-based assay assesses the effect of a compound on the activity of the viral polymerase complex in a controlled cellular environment.
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids encoding the influenza virus PA, PB1, PB2, and NP proteins, along with a plasmid containing a viral-like RNA reporter gene (e.g., luciferase) flanked by viral promoter sequences.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for vRNP formation, transcription, and reporter gene expression.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 or EC90 value is calculated by plotting the percentage of reporter gene expression relative to a vehicle-treated control against the compound concentration.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthesis of 4-substituted 2,4-dioxobutanoic acids has been described. These methods typically involve the condensation of an oxalate derivative with a ketone. A plausible synthetic route for L-742001 would involve the reaction of a suitable piperidine derivative with an activated form of oxaloacetic acid or a related precursor.
Clinical Development and Future Perspectives
To date, there is no publicly available information indicating that this compound has entered clinical trials. The focus of clinical development for PA endonuclease inhibitors has shifted to other compounds, such as baloxavir marboxil, which has received regulatory approval for the treatment of influenza.[1][3]
Despite not progressing to clinical use, the discovery and characterization of L-742001 were of paramount importance for the field of antiviral drug development. It provided the first chemical tool to probe the function and structure of the influenza PA endonuclease, validating it as a viable target. The insights gained from studying L-742001 and its analogs have undoubtedly informed the design of next-generation PA endonuclease inhibitors with improved pharmacological properties. Future research may focus on leveraging the structural information from L-742001-PA endonuclease complexes to design inhibitors with broader activity against different influenza strains and other viruses that utilize a cap-snatching mechanism, such as Bunyaviruses.
References
- 1. Structural and Biochemical Basis for Development of Diketo Acid Inhibitors Targeting the Cap-Snatching Endonuclease of the Ebinur Lake Virus (Order: Bunyavirales) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus polymerase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
L-742001 Hydrochloride: An In-Depth Technical Guide on In Vitro Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-742001 hydrochloride is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the in vitro effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. While extensive in vitro data are available, a notable scarcity of public-domain research on the in vivo effects of this compound limits a direct comparative analysis. This document serves as a detailed resource on its well-characterized in vitro antiviral properties.
Introduction
Influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, is a key target for antiviral drug development. The PA subunit of this complex contains a cap-dependent endonuclease activity that cleaves host pre-mRNAs to generate capped primers for the synthesis of viral mRNAs, a process known as "cap-snatching". This compound is a diketo acid derivative that specifically inhibits this PA endonuclease activity.[1][2] This guide delves into the technical details of its in vitro antiviral profile.
Mechanism of Action
This compound exerts its antiviral effect by targeting the active site of the influenza virus PA endonuclease.[1] The endonuclease active site contains two crucial divalent metal ions, typically manganese (Mn²⁺), which are essential for its catalytic activity. L-742001, as a diketo acid, acts as a metal-chelating inhibitor. It binds to these metal ions, preventing the enzyme from cleaving host cell capped RNAs and thereby inhibiting the initiation of viral mRNA synthesis. This "cap-snatching" inhibition is a critical step in halting viral replication.
Caption: Mechanism of this compound inhibiting influenza virus replication.
Quantitative In Vitro Data
The in vitro efficacy of this compound has been evaluated against various influenza virus strains and other viruses that utilize a cap-snatching mechanism, such as Bunyaviruses. The following tables summarize the key quantitative data from published studies.
| Parameter | Virus/System | Cell Line | Value | Reference |
| IC₅₀ | Influenza Virus Transcription | - | 0.43 µM | [2] |
| EC₉₀ | vRNP Activity | HEK293T | 4.3 µM | |
| EC₅₀ | BUNV-mCherry Replication (High Content Imaging) | A549 | 10.6 ± 1.6 µM | [1] |
| EC₅₀ | BUNV-mCherry Replication (RT-qPCR) | A549 | 18.5 ± 1.6 µM | [1] |
| CC₅₀ | Cytotoxicity | A549 | > 100 µM | [1] |
Table 1: In Vitro Activity of this compound Against Influenza and Bunyaviruses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro experimental protocols used to characterize this compound.
PA Endonuclease Inhibition Assay
This assay biochemically measures the direct inhibitory effect of L-742001 on the endonuclease activity of the influenza PA subunit.
Caption: Workflow for a typical PA endonuclease inhibition assay.
Methodology:
-
Protein Expression and Purification: The N-terminal domain of the influenza PA protein (PA-N) is expressed in E. coli and purified.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Reaction Mixture: Purified PA-N is pre-incubated with the different concentrations of this compound in a reaction buffer containing a divalent cation (e.g., MnCl₂).
-
Substrate Addition: A fluorogenic-labeled RNA substrate is added to initiate the reaction.
-
Signal Detection: The cleavage of the RNA substrate by the PA endonuclease results in an increase in fluorescence, which is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Antiviral Activity Assay in Cell Culture (e.g., Plaque Reduction Assay or High Content Imaging)
This type of assay evaluates the ability of this compound to inhibit viral replication in a cellular context.
Caption: General workflow for cell-based antiviral activity assays.
Methodology (Example with BUNV-mCherry): [1]
-
Cell Culture: A549 cells are seeded in 96-well plates and grown to confluency.
-
Compound Application: The cells are treated with various concentrations of this compound.
-
Viral Infection: Cells are then infected with a recombinant Bunyamwera virus expressing mCherry (BUNV-mCherry).
-
Incubation: The infected cells are incubated for a specific period to allow for viral replication.
-
Quantification:
-
High-Content Imaging: The number of mCherry-positive cells (indicating viral replication) is quantified using an automated imaging system.
-
RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to untreated controls to determine the EC₅₀ value.
Cytotoxicity Assay
This assay is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Methodology:
-
Cell Treatment: Host cells (e.g., A549) are treated with the same concentrations of this compound used in the antiviral assays.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS or CellTiter-Glo assay).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated. A high CC₅₀ value relative to the EC₅₀ value indicates a favorable selectivity index.
In Vivo Effects: A Data Gap
A comprehensive search of the scientific literature reveals a significant lack of publicly available data on the in vivo effects of this compound. Studies detailing its pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy in animal models of influenza infection, or in vivo toxicology are not readily found. Much of the in vivo research on PA endonuclease inhibitors has focused on newer compounds, such as baloxavir marboxil. Therefore, a direct comparison of the in vivo versus in vitro effects of this compound cannot be provided at this time.
Conclusion
This compound is a well-characterized inhibitor of the influenza virus PA endonuclease with potent in vitro antiviral activity against influenza viruses and other viruses employing a cap-snatching mechanism. Its mode of action, through chelation of the metal ions in the enzyme's active site, is well-understood. The available in vitro data, including IC₅₀ and EC₅₀ values, demonstrate its efficacy in biochemical and cell-based assays. However, the absence of published in vivo studies precludes a complete assessment of its therapeutic potential. Further research into the in vivo properties of this compound would be necessary to bridge this knowledge gap and determine its viability as a clinical candidate.
References
L-742001 Hydrochloride: A Technical Guide on its Interaction with Influenza PA Endonuclease
For Researchers, Scientists, and Drug Development Professionals
Initial Note: While the query specified an interest in the dopamine receptor binding affinity of L-742001 hydrochloride, a comprehensive review of the scientific literature reveals that the primary and well-documented target of this compound is the influenza virus PA endonuclease . This guide will therefore focus on the binding affinity and mechanism of action of this compound with respect to this viral enzyme. There is currently no scientific evidence to support direct binding of this compound to dopamine receptors.
Executive Summary
This compound is a potent and selective inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. It belongs to the class of diketo acid inhibitors and functions by chelating the divalent metal ions in the enzyme's active site, thereby blocking the "cap-snatching" mechanism required for viral mRNA synthesis. This document provides a detailed overview of the binding affinity of this compound, the experimental protocols used for its characterization, and a visualization of its mechanism of action and related experimental workflows.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound against the influenza virus has been quantified using various assays. The following table summarizes the key findings:
| Assay Type | Parameter | Value | Virus/System | Reference |
| In Vitro Influenza Virus Transcription | IC50 | 0.43 µM | Purified influenza virus | [1] |
| Virus Yield Reduction Assay | IC50 | 0.35 µM | Influenza virus-infected cells | [2][3] |
| vRNP Reconstitution Assay | EC90 | 4.3 µM | HEK293T cells | [4] |
| Bunyavirus Endonuclease Assay | IC50 | low µM range | Various Bunyaviruses |
Experimental Protocols
The characterization of this compound as a PA endonuclease inhibitor has been established through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Gel-Based PA Endonuclease Inhibition Assay
This assay directly measures the ability of an inhibitor to block the cleavage of a nucleic acid substrate by the PA endonuclease.
a. Materials:
-
Recombinant influenza PA N-terminal domain (PA-Nter)
-
Single-stranded DNA (ssDNA) or RNA substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT)
-
Divalent cations (e.g., 2 mM MnCl2)
-
This compound dilutions
-
Agarose gel and electrophoresis apparatus
-
Nucleic acid stain (e.g., ethidium bromide or SYBR Green)
-
Gel imaging system
b. Protocol:
-
Prepare a reaction mixture containing the assay buffer, PA-Nter protein, and the ssDNA/RNA substrate.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the endonuclease reaction by adding the divalent cations (Mn2+).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Load the reaction products onto an agarose gel and perform electrophoresis to separate the cleaved and uncleaved substrate.
-
Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.
-
Quantify the intensity of the uncleaved substrate band to determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.
Virus Yield Reduction Assay
This cell-based assay determines the effectiveness of an antiviral compound in inhibiting the production of infectious virus particles.
a. Materials:
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Influenza virus stock
-
Cell culture medium and supplements
-
This compound dilutions
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
b. Protocol:
-
Seed MDCK cells in multi-well plates and grow to confluency.
-
Infect the cells with a known multiplicity of infection (MOI) of influenza virus.
-
After a short adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound. Include a virus-only control (no inhibitor).
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant from each well, which contains the progeny virus.
-
Determine the viral titer in the supernatants using a standard titration method, such as a plaque assay or TCID50 assay.
-
Calculate the reduction in viral titer for each inhibitor concentration compared to the virus-only control to determine the EC50 value.
In Vitro vRNP Activity Assay
This assay reconstitutes the viral ribonucleoprotein (vRNP) complex in vitro to measure the effect of inhibitors on viral transcription and replication.
a. Materials:
-
Purified influenza vRNPs or reconstituted vRNPs from recombinant proteins (PA, PB1, PB2, NP)
-
Viral RNA template
-
Reaction buffer (e.g., 100 mM HEPES-NaOH pH 8.0, 150 mM NaCl, 10% glycerol)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Divalent cations (e.g., 5 mM MgCl2)
-
Capped RNA primers (e.g., globin mRNA)
-
This compound dilutions
-
RNA extraction kit
-
RT-qPCR system
b. Protocol:
-
Assemble the in vitro reaction by combining the vRNPs, viral RNA template, reaction buffer, and NTPs.
-
Add capped RNA primers to initiate transcription.
-
Include serial dilutions of this compound in the reaction mixtures.
-
Incubate the reactions at 30°C for a specified time (e.g., 2-4 hours).
-
Extract the newly synthesized viral RNA from the reaction mixtures.
-
Quantify the amount of viral RNA produced using RT-qPCR.
-
Determine the inhibitory effect of this compound by comparing the RNA yield in the presence of the inhibitor to the control reaction.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of this compound inhibiting influenza virus replication.
Experimental Workflow: PA Endonuclease Inhibition Assay
Caption: Workflow for a gel-based PA endonuclease inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the minimal components of the influenza A virus replication machinery via an in vitro reconstitution system - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Neurokinin A Research Utilizing Selective NK2 Receptor Antagonists
An Important Clarification on L-742001 Hydrochloride: Initial searches for this compound in the context of neurokinin A research have revealed that this compound is predominantly cited and characterized as an inhibitor of the influenza virus PA endonuclease.[1][2][3] There is a notable absence of scientific literature supporting its use as a selective antagonist for the neurokinin-2 (NK2) receptor. Therefore, this guide will focus on well-established, selective non-peptide antagonists of the NK2 receptor as the appropriate tools for investigating the physiological and pathological roles of neurokinin A. We will use data from extensively studied compounds, such as Saredutant (SR 48968) and MEN 11420 (Nepadutant), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Neurokinin A and the NK2 Receptor
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which also includes Substance P (SP) and Neurokinin B (NKB).[4] These peptides are involved in a wide array of physiological processes. NKA exerts its biological effects primarily through the activation of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[5] The NK2 receptor is widely distributed throughout the body, with significant expression in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts, as well as in the central and peripheral nervous systems.[5] The activation of the NK2 receptor by NKA has been implicated in various conditions, including asthma, irritable bowel syndrome, and anxiety.[6] Consequently, selective NK2 receptor antagonists are invaluable tools for elucidating the specific roles of the NKA-NK2 receptor system and for the development of novel therapeutics.
Mechanism of Action of NK2 Receptor Antagonists
Selective non-peptide NK2 receptor antagonists, such as Saredutant and MEN 11420, act by competitively binding to the NK2 receptor, thereby preventing the binding of the endogenous ligand, neurokinin A.[7][8] This blockade inhibits the downstream signaling cascade initiated by NKA. The primary signaling pathway for the NK2 receptor involves its coupling to the Gq/11 family of G-proteins.[9] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] By blocking the initial binding of NKA, NK2 receptor antagonists prevent this entire signaling cascade.
Quantitative Data for Selective NK2 Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of representative selective NK2 receptor antagonists.
Table 1: Binding Affinity (Ki) of Selective NK2 Receptor Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Saredutant (SR 48968) | [125I]Neurokinin A | Human NK2 receptor in CHO cells | 0.13 | [8] |
| MEN 11420 (Nepadutant) | [125I]Neurokinin A | Human NK2 receptor in CHO cells | 2.5 ± 0.7 | [7] |
| MEN 11420 (Nepadutant) | [3H]SR 48968 | Human NK2 receptor in CHO cells | 2.6 ± 0.4 | [7] |
| Ibodutant (MEN 15596) | [125I]NKA | Human colon smooth muscle membranes | pKi 9.9 | [12] |
| Saredutant (SR 48968) | [125I]NKA | Human colon smooth muscle membranes | pKi 9.2 | [12] |
| Nepadutant | [125I]NKA | Human colon smooth muscle membranes | pKi 8.4 | [12] |
| GR 159897 | [3H]GR100679 | hNK2-transfected CHO cells | pKi 9.5 | [13] |
Table 2: Functional Antagonism (pA2/pKB) of Selective NK2 Receptor Antagonists
| Compound | Agonist | Tissue/Cell Preparation | pA2/pKB | Reference |
| MEN 11420 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 8.40 ± 0.07 | [14] |
| SR 48968 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 9.57 ± 0.2 | [14] |
| MEN 11420 | Tachykinin NK2 agonist | Rabbit isolated pulmonary artery | 8.6 ± 0.07 | [7] |
| MEN 11420 | Tachykinin NK2 agonist | Rat urinary bladder | 9.0 ± 0.04 | [7] |
| Ibodutant | [βAla8]NKA(4-10) | Human colon smooth muscle strips | 9.1 | [12] |
| GR 159897 | NK2 receptor agonist | Guinea pig trachea | 8.7 | [13] |
Experimental Protocols
Radioligand Binding Assay for NK2 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the NK2 receptor.[15][16][17]
Objective: To determine the Ki of a test compound for the NK2 receptor by competitive displacement of a specific radioligand.
Materials:
-
Membrane preparation from cells stably expressing the human NK2 receptor (e.g., CHO cells) or from tissues known to express the NK2 receptor.[7][8]
-
Radioligand: [125I]-Neurokinin A or [3H]-SR 48968.[7]
-
Test compound (e.g., Saredutant).
-
Non-specific binding control: A high concentration of a known NK2 receptor ligand (e.g., unlabeled Neurokinin A).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[15]
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[15]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Membrane preparation (e.g., 50 µg protein).
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled ligand.
-
-
Incubation: Incubate the plates at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[15]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to inhibit NKA-stimulated production of inositol phosphates.[18][19]
Objective: To determine the functional potency of an NK2 receptor antagonist by measuring its ability to inhibit NKA-induced PI hydrolysis.
Materials:
-
Cells expressing the NK2 receptor.
-
[3H]-myo-inositol.
-
Agonist: Neurokinin A.
-
Antagonist: Test compound.
-
Labeling medium (e.g., inositol-free DMEM).
-
Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Quenching solution (e.g., ice-cold trichloroacetic acid or formic acid).
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution buffers.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and allow them to adhere. Label the cells by incubating them with [3H]-myo-inositol in labeling medium overnight to incorporate the radiolabel into the cellular phosphoinositide pool.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the antagonist for a defined period.
-
Agonist Stimulation: Add NKA to the wells (in the continued presence of the antagonist) and incubate for a specific time (e.g., 30 minutes) at 37°C. The stimulation buffer should contain LiCl.
-
Termination and Extraction: Stop the reaction by adding the quenching solution. Scrape the cells and collect the lysate.
-
Separation of Inositol Phosphates: Apply the aqueous phase of the lysate to the anion exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of NKA in the presence and absence of different concentrations of the antagonist. Determine the IC50 of the antagonist and calculate its functional potency (e.g., pA2 value).
In Vivo Model: NKA-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is used to assess the efficacy of NK2 receptor antagonists in a physiologically relevant system.[14][20][21]
Objective: To evaluate the ability of an NK2 receptor antagonist to inhibit bronchoconstriction induced by NKA in anesthetized guinea pigs.
Materials:
-
Guinea pigs.
-
Anesthetic (e.g., urethane).
-
Tracheal cannula.
-
Ventilator.
-
Pressure transducer to measure pulmonary inflation pressure.
-
Intravenous catheter.
-
Neurokinin A.
-
Test antagonist.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially. Catheterize a jugular vein for intravenous administration of compounds.
-
Measurement of Bronchoconstriction: Monitor pulmonary inflation pressure as an index of bronchoconstriction.
-
Baseline Measurement: Establish a stable baseline of pulmonary inflation pressure.
-
Antagonist Administration: Administer the test antagonist or vehicle intravenously.
-
NKA Challenge: After a set period, challenge the animal with an intravenous injection of NKA to induce bronchoconstriction.
-
Data Recording: Record the peak increase in pulmonary inflation pressure.
-
Data Analysis: Compare the NKA-induced bronchoconstriction in vehicle-treated and antagonist-treated animals. Determine the dose-dependent inhibitory effect of the antagonist.
Visualizations
Signaling Pathway of the NK2 Receptor
Caption: Signaling cascade of the Neurokinin-2 (NK2) receptor upon activation by Neurokinin A (NKA) and its inhibition by a selective antagonist.
Experimental Workflow for NK2 Antagonist Characterization
Caption: A typical workflow for the preclinical characterization of a novel NK2 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutational analysis of the binding pockets of the diketo acid inhibitor L-742,001 in the influenza virus PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interscienceinstitute.com [interscienceinstitute.com]
- 5. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. innoprot.com [innoprot.com]
- 10. Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 14. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. Neurokinin3-receptors are linked to inositol phospholipid hydrolysis in the guinea-pig ileum longitudinal muscle-myenteric plexus preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Investigating tachykinin pathways with L-742001 hydrochloride
The Role of EP4 Receptor Antagonism in Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a multifaceted role in a wide array of physiological and pathological processes, including inflammation.[1] Its effects are transduced by four G-protein coupled receptor subtypes, designated EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has emerged as a significant target for therapeutic intervention in inflammatory diseases due to its critical role in mediating pro-inflammatory cascades.
This technical guide provides an in-depth overview of the role of the Prostaglandin E2 (PGE2) receptor EP4 in inflammatory models. While the initial query focused on L-742001 hydrochloride, a compound primarily recognized as an influenza virus PA endonuclease inhibitor, a comprehensive review of scientific literature reveals a notable absence of its characterization in inflammatory models or as a selective EP4 receptor antagonist.[2][3] However, the exploration of selective EP4 receptor antagonists in various inflammatory paradigms has yielded significant insights. Therefore, this guide will focus on the established role of EP4 receptor antagonism in inflammation, utilizing data from well-characterized selective antagonists to illustrate the therapeutic potential of targeting this pathway.
The PGE2-EP4 Signaling Pathway in Inflammation
The binding of PGE2 to the EP4 receptor predominantly couples to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can modulate the transcription of various genes involved in inflammation.[4] Additionally, the EP4 receptor can signal through a Gs-independent pathway involving β-arrestin and the activation of the PI3K/Akt and ERK signaling cascades.[5][6]
In the context of inflammation, activation of the EP4 receptor has been shown to contribute to vasodilation, edema, and the sensitization of nociceptors, as well as modulating the function of various immune cells.[7][8] Specifically, PGE2-EP4 signaling can promote the differentiation of Th1 cells and the expansion of Th17 cells, both of which are key players in autoimmune and inflammatory diseases.[1]
Caption: Simplified PGE2-EP4 signaling pathway.
Role of EP4 Receptor Antagonists in Preclinical Inflammatory Models
The therapeutic potential of blocking the EP4 receptor has been investigated in several well-established animal models of inflammation.
Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of novel compounds. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.
Selective EP4 receptor antagonists have demonstrated efficacy in this model. For instance, the oral administration of CJ-042,794 dose-dependently inhibited carrageenan-induced mechanical hyperalgesia in rats with an ED50 value of 4.7 mg/kg.[9] Another EP4 antagonist also showed a reduction in carrageenan-induced paw edema in mice.[10]
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.
Studies have shown that selective EP4 receptor antagonists can significantly ameliorate disease progression in this model. For example, the EP4 antagonist CJ-023,423 demonstrated significant inhibitory effects on paw swelling, inflammatory biomarkers, synovial inflammation, and bone destruction in AIA rats, with an efficacy on paw swelling comparable to the COX-2 inhibitor rofecoxib.[7][11] Similarly, another novel EP4 antagonist significantly inhibited the increase in paw inflammation in the AIA model at all tested doses.[12]
Quantitative Data for Selective EP4 Receptor Antagonists
The following tables summarize key in vitro and in vivo data for several well-characterized selective EP4 receptor antagonists.
Table 1: In Vitro Activity of Selective EP4 Receptor Antagonists
| Compound | Target | Assay | Species | IC50 / pA2 / pKi | Reference |
| CJ-042,794 | EP4 Receptor | cAMP accumulation | Rat | pA2 = 8.7 | [9] |
| EP4 Receptor | [3H]-PGE2 binding | Human | pKi = 8.5 | [13] | |
| ER-819762 | EP4 Receptor | PGE2 binding | Human | IC50 = 70 ± 11 nM | [8] |
| L-161,982 | EP4 Receptor | PGE2-stimulated cell proliferation | Human | Blocks at 10 µM | [5] |
| EP4 Receptor | PGE2-stimulated ERK phosphorylation | Human | Blocks at 10 µM | [5] | |
| EP4 receptor antagonist 1 | EP4 Receptor | Calcium flux | Human | IC50 = 6.1 nM | [14][15] |
| EP4 Receptor | Calcium flux | Mouse | IC50 = 16.2 nM | [14] |
Table 2: In Vivo Efficacy of Selective EP4 Receptor Antagonists in Inflammatory Models
| Compound | Model | Species | Dose | Effect | Reference |
| CJ-042,794 | Carrageenan-induced hyperalgesia | Rat | 4.7 mg/kg (p.o.) | ED50 for inhibition of hyperalgesia | [9] |
| Adjuvant-induced arthritis | Rat | 10, 30 mg/kg (p.o., b.i.d.) | Reversed paw swelling to normal levels | [9] | |
| CJ-023,423 | Adjuvant-induced arthritis | Rat | 3, 10, 30 mg/kg (p.o.) | Significant inhibition of paw swelling | [7][11] |
| ER-819762 | Collagen-induced arthritis | Mouse | Not specified (p.o.) | Suppressed disease | [8] |
| CFA-induced inflammatory pain | Rat | Not specified (p.o.) | Suppressed pain | [8] | |
| L-161,982 | Collagen-induced arthritis | Mouse | Not specified | Alleviates arthritis | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This protocol is a generalized representation based on common laboratory practices.
Caption: Workflow for carrageenan-induced paw edema.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., a known NSAID), and test compound groups at various doses. The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% (w/v) solution of lambda-carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately before carrageenan injection and at specified time points after (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema for each group is calculated relative to the vehicle control group.
Adjuvant-Induced Arthritis (AIA) Model in Rats
This protocol is a generalized representation based on common laboratory practices.
Detailed Methodology:
-
Animals: Lewis rats are commonly used due to their susceptibility to AIA.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.
-
Treatment: Treatment with the test compound (e.g., an EP4 antagonist) or vehicle is typically initiated on a prophylactic (from day 0) or therapeutic (e.g., from day 10-12, after the onset of clinical signs) schedule and continued daily for a specified duration (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Swelling: The volume of both hind paws is measured periodically (e.g., every 2-3 days) using a plethysmometer.
-
Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and joint deformity.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
-
-
Histopathology: At the end of the study, animals are euthanized, and the hind paws are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) or pro-inflammatory cytokines.
Conclusion
The selective antagonism of the PGE2 EP4 receptor represents a promising therapeutic strategy for the treatment of inflammatory diseases. A substantial body of preclinical evidence demonstrates that selective EP4 antagonists can effectively mitigate both acute and chronic inflammation in relevant animal models. While this compound is not characterized in this context, the extensive research on other selective EP4 antagonists provides a strong rationale for the continued investigation of this therapeutic target. Future research and development in this area may lead to novel anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Prostaglandin E2-EP4 signaling promotes immune inflammation through Th1 cell differentiation and Th17 cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
Methodological & Application
Application Notes and Protocols for L-742001 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-742001 hydrochloride is a potent and selective inhibitor of the influenza virus PA endonuclease. This enzyme is a critical component of the viral RNA polymerase complex and is responsible for the "cap-snatching" mechanism, a process essential for viral transcription and replication. By inhibiting the PA endonuclease, this compound effectively blocks the virus's ability to synthesize its messenger RNA (mRNA), thereby preventing the production of new viral proteins and progeny. These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture-based assays.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. To initiate transcription of its genome, the virus utilizes a unique "cap-snatching" mechanism. The PB2 subunit binds to the 5' cap of host cell pre-mRNAs, which are then cleaved 10-13 nucleotides downstream by the endonuclease activity of the PA subunit.[1][2][3] These capped fragments serve as primers for the viral RNA polymerase (PB1 subunit) to transcribe the viral genome into mRNA.[1][2][3] this compound is a diketo acid compound that chelates the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site of the PA endonuclease, thereby inhibiting its enzymatic activity.[3][4] This inhibition prevents the generation of capped primers and ultimately halts viral gene expression.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various influenza virus strains and in different cell lines.
Table 1: Antiviral Activity of this compound Against Influenza Viruses
| Virus Strain/Type | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Influenza A (H1N1) | MDCK | Virus Yield Reduction | 2.1 | [5] |
| Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | Virus Yield Assay | Data not specified | [1] |
| Influenza A (H3N2) | MDCK | CPE Assay | Data not specified | [1] |
| Influenza B | MDCK | CPE Assay | Data not specified | [1] |
| BUNV-mCherry | A549 | High-Content Imaging | 10.6 ± 1.6 | [6] |
| BUNV-mCherry | A549 | RT-qPCR | 18.5 ± 1.6 | [6] |
EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay Type | CC₅₀ (µM) | Reference |
| MDCK (Madin-Darby Canine Kidney) | MTS Assay | >100 | [1] |
| HEK293T (Human Embryonic Kidney) | MTS Assay | >100 | [1] |
| A549 (Human Lung Carcinoma) | High-Content Imaging | >100 | [6] |
CC₅₀ (Half-maximal Cytotoxic Concentration) is the concentration of a substance that exhibits 50% cytotoxicity.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza virus stock
-
This compound
-
Agarose or Avicel RC-591
-
Crystal Violet solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Virus Dilution: On the day of infection, prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS and infect with the appropriate virus dilution. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Prepare a 2X DMEM and 1.6% agarose or Avicel solution. Mix equal volumes and add to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.
Protocol 2: MTT Assay for Cell Viability (Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).
Materials:
-
MDCK, A549, or HEK293T cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 3: In Vitro PA Endonuclease Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the influenza PA endonuclease.
Materials:
-
Recombinant influenza PA endonuclease protein
-
Fluorescently labeled RNA or DNA substrate (e.g., a short single-stranded RNA with a 5' fluorophore and a 3' quencher)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 5 mM DTT)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the PA endonuclease enzyme to each well. Then, add the different concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorescently labeled substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30-60 minutes). As the endonuclease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Conclusion
This compound is a valuable research tool for studying the influenza virus replication cycle and for the development of novel antiviral therapeutics. The protocols provided here offer standardized methods for assessing its antiviral efficacy and cytotoxicity in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and virus strains to ensure reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza A virus utilizes noncanonical cap-snatching to diversify its mRNA/ncRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthralin Suppresses the Proliferation of Influenza Virus by Inhibiting the Cap-Binding and Endonuclease Activity of Viral RNA Polymerase [frontiersin.org]
- 4. Cap snatch prevention: a novel approach to tackle influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Dissolving L-742001 Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution of L-742001 hydrochloride, a potent inhibitor of the influenza virus PA endonuclease, for in vivo research applications. The following protocols and data are intended to assist in the preparation of this compound for administration in animal models, ensuring consistency and adherence to best practices in preclinical research.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₂₃H₂₄ClNO₄ · HCl |
| Molecular Weight | 450.4 g/mol |
| Mechanism of Action | Inhibitor of the influenza virus PA endonuclease, an essential enzyme for viral RNA transcription. |
| Primary Research Area | Antiviral drug development, particularly for influenza. |
Solubility Data
This compound is a sparingly soluble compound. The selection of an appropriate solvent system is critical for achieving a homogenous solution suitable for in vivo administration. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (clear solution) | |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL | [1] |
| Ethanol | Soluble | |
| Water | Poorly soluble |
Note: Solubility can be batch-dependent. It is recommended to perform a small-scale solubility test with the specific batch of this compound being used.
Recommended Protocol for In Vivo Formulation
Due to its limited aqueous solubility, a co-solvent strategy is necessary for preparing this compound for in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended primary solvent, which is then diluted with a biocompatible vehicle to minimize toxicity. Intraperitoneal (IP) injection is a common route of administration for such formulations in rodent models.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL. For example, to prepare 1 mL of stock solution, add 100 µL of DMSO to 1 mg of the compound.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
Preparation of the Final Dosing Solution for Intraperitoneal Injection
It is crucial to minimize the final concentration of DMSO in the dosing solution to avoid potential toxicity in the animal model. A final DMSO concentration of less than 10% (v/v) is strongly recommended, with concentrations below 5% (v/v) being ideal.
Example for a 10 mg/kg dose in a 20g mouse (injection volume of 200 µL):
-
Calculate the required amount of this compound per animal:
-
Dose (mg/kg) x Animal weight (kg) = 10 mg/kg x 0.02 kg = 0.2 mg
-
-
Calculate the volume of the 10 mg/mL DMSO stock solution needed:
-
Amount needed (mg) / Stock concentration (mg/mL) = 0.2 mg / 10 mg/mL = 0.02 mL (20 µL)
-
-
Prepare the final dosing solution:
-
In a sterile tube, add 20 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 180 µL of sterile saline or PBS to the tube.
-
Vortex the solution thoroughly immediately before administration to ensure a homogenous suspension. The final volume will be 200 µL.
-
The final DMSO concentration in this formulation is 10% (20 µL DMSO in 200 µL total volume).
-
To achieve a lower DMSO concentration (e.g., 5%):
-
Prepare a more dilute intermediate stock solution from the 10 mg/mL primary stock. For instance, dilute the primary stock 1:1 with DMSO to get a 5 mg/mL intermediate stock.
-
Alternatively, increase the injection volume if permissible by institutional guidelines.
Workflow for In Vivo Formulation Preparation
Caption: Workflow for preparing this compound for in vivo studies.
Administration Protocol: Intraperitoneal (IP) Injection in Mice
This is a generalized procedure and should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials
-
Prepared dosing solution of this compound
-
Appropriate size sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal restraint device (optional)
-
70% ethanol or other suitable disinfectant
Procedure
-
Restrain the mouse securely. Manual restraint is common, but devices may also be used.
-
Position the mouse with its head tilted slightly downwards to allow the abdominal organs to move cranially.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and major blood vessels.[2][3]
-
Swab the injection site with a disinfectant.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the calculated volume of the dosing solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow from Compound to Animal Dosing
Caption: Overall experimental workflow for this compound administration.
Stability and Storage
-
Powder: this compound powder should be stored at -20°C and is stable for at least four years under these conditions.[1]
-
DMSO Stock Solution: It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in DMSO over extended periods has not been extensively reported, but many compounds in DMSO are stable for months at low temperatures.
-
Final Dosing Solution: The final dosing solution (DMSO/saline mixture) should be prepared fresh on the day of use and administered immediately. The stability of this compound in a mixed aqueous/DMSO vehicle is unknown, and precipitation may occur over time.
Important Considerations
-
Vehicle Control Group: Always include a vehicle control group in your in vivo experiments. This group should receive the same volume of the DMSO/saline mixture without the this compound.
-
Toxicity: While DMSO is a common solvent, it is not inert and can have biological effects. Minimizing the concentration of DMSO is critical. Observe animals for any signs of distress or adverse reactions.
-
Validation: The provided protocol is a general guideline. It is essential to validate the solubility and stability of this compound in your specific formulation and to ensure that the chosen vehicle and administration route are appropriate for your experimental design and animal model.
-
Aseptic Technique: Maintain sterility throughout the preparation process to prevent contamination of the dosing solution.
References
Application Notes and Protocols for L-742001 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-742001 hydrochloride, a potent inhibitor of the influenza virus PA endonuclease, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the in vivo efficacy of this and similar antiviral compounds.
Mechanism of Action
This compound is a member of the 4-substituted 2,4-dioxobutanoic acid class of compounds. It selectively targets the cap-dependent endonuclease activity of the influenza virus transcriptase complex.[1][2] This enzyme is essential for viral replication, as it cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA, a process known as "cap-snatching". By inhibiting the PA endonuclease, this compound effectively blocks viral transcription and subsequent replication.[1][2]
Signaling Pathway: Influenza Virus Cap-Snatching
The following diagram illustrates the cap-snatching mechanism employed by the influenza virus, which is the target of this compound.
In Vivo Efficacy in a Murine Influenza Model
A study by Hastings et al. (1996) demonstrated the in vivo antiviral activity of a 4-substituted 2,4-dioxobutanoic acid inhibitor, closely related to L-742001, in a mouse model of influenza A infection. The study established a dose-dependent reduction in viral titers in the upper respiratory tract of the animals.[1]
Quantitative Data Summary
| Compound | Animal Model | Virus Strain | Route of Administration | Dosing Regimen | Dosage (mg/kg/day) | Reduction in Viral Titer (log10 PFU/ml) |
| Dioxobutanoic Acid Inhibitor | Female BALB/c mice | Influenza A/Hong Kong/1/68 (H3N2) | Intranasal | Twice daily for 2 days | 3.5 | 3.3 |
Table 1: Summary of in vivo efficacy data for a 4-substituted 2,4-dioxobutanoic acid inhibitor in a mouse model of influenza. Data extracted from Hastings et al., 1996.[1]
Experimental Protocol: In Vivo Antiviral Efficacy in a Mouse Model
The following protocol is based on the methodology described by Hastings et al. (1996) for evaluating the in vivo efficacy of PA endonuclease inhibitors against influenza virus in a murine model.[1]
Animal Model and Husbandry
-
Species: BALB/c mice
-
Sex: Female
-
Age: 6-8 weeks
-
Housing: Animals should be housed in specific-pathogen-free conditions with ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee guidelines.
Virus Strain and Preparation
-
Virus: Influenza A/Hong Kong/1/68 (H3N2)
-
Preparation: The virus should be propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested, clarified by centrifugation, and stored at -70°C. The virus titer should be determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.
Experimental Infection
-
Mice are lightly anesthetized with isoflurane.
-
A sublethal dose of influenza A/Hong Kong/1/68 virus in 50 µl of phosphate-buffered saline (PBS) is administered intranasally. The viral dose should be predetermined to establish a productive upper respiratory tract infection without causing mortality.
Compound Administration
-
Compound: this compound or a related 4-substituted 2,4-dioxobutanoic acid inhibitor.
-
Vehicle: The compound should be formulated in a suitable vehicle (e.g., sterile PBS or a solution of 10% ethanol, 10% Emulphor, and 80% water).
-
Route of Administration: Intranasal.
-
Dosing Regimen:
-
Administer the compound intranasally in a volume of 50 µl.
-
The first dose should be given shortly after viral challenge.
-
Continue dosing twice daily for a total of 2 days.
-
Sample Collection and Viral Titer Determination
-
At 48 hours post-infection, euthanize the mice.
-
Perform a nasal wash by flushing the nasal cavity with 1 ml of sterile PBS.
-
Collect the nasal wash fluid.
-
Determine the viral titer in the nasal wash samples by plaque assay on MDCK cells.
Data Analysis
-
Calculate the mean viral titer (log10 PFU/ml) for each treatment group.
-
Compare the viral titers in the treated groups to the vehicle control group.
-
Statistical analysis (e.g., Student's t-test or ANOVA) should be used to determine the significance of the observed reduction in viral titers.
Experimental Workflow
The following diagram outlines the key steps in the in vivo efficacy evaluation of this compound.
Conclusion
This compound and related 4-substituted 2,4-dioxobutanoic acids represent a promising class of antiviral compounds targeting the influenza virus PA endonuclease. The provided data and protocols offer a foundation for researchers to conduct further in vivo studies to fully characterize the therapeutic potential of these inhibitors. Careful consideration of the experimental design, including appropriate animal models, virus strains, and dosing regimens, is crucial for obtaining robust and reproducible results.
References
L-742001 Hydrochloride: Application Notes and Protocols for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-742001 hydrochloride is a potent and specific inhibitor of the influenza virus cap-dependent endonuclease, a critical enzyme for viral transcription. By targeting the PA subunit of the viral RNA-dependent RNA polymerase (RdRp), this compound effectively blocks the "cap-snatching" mechanism, a process essential for the initiation of viral mRNA synthesis. This document provides a summary of the available preclinical data for this compound, focusing on its mechanism of action and in vitro activity. Due to a lack of publicly available detailed in vivo administration protocols, a general methodology for evaluating antiviral compounds in a mouse model of influenza is provided as a representative guide.
Mechanism of Action: Inhibition of Cap-Snatching
Influenza virus, a negative-sense RNA virus, utilizes a unique mechanism known as "cap-snatching" to transcribe its genome into messenger RNA (mRNA) that can be translated by the host cell machinery.[1][2] The viral RdRp complex, consisting of the PA, PB1, and PB2 subunits, is central to this process.[1][3] The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs.[3][4] Subsequently, the PA subunit, which possesses endonuclease activity, cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[1][4] This capped RNA fragment is then used as a primer by the PB1 subunit to initiate the transcription of viral genes.[1][3]
This compound is a diketo acid inhibitor that targets the endonuclease active site within the PA subunit.[5] By chelating the divalent metal ions essential for the endonuclease's catalytic activity, this compound prevents the cleavage of host pre-mRNAs, thereby halting viral transcription and subsequent replication.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound against influenza virus.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC90 | 4.3 µM | HEK293T | vRNP activity assay | [6] |
| IC50 | 0.43 µM | - | In vitro influenza virus transcription | [7] |
| EC50 (BUNV-mCherry) | 10.6 ± 1.6 µM | A549 | High-content imaging | [8] |
| EC50 (BUNV-mCherry) | 18.5 ± 1.6 µM | A549 | RT-qPCR | [8] |
| CC50 | > 100 µM | A549 | Cell viability assay | [8] |
Abbreviations: EC90: 90% effective concentration; IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; vRNP: viral ribonucleoprotein; HEK293T: Human Embryonic Kidney 293T cells; A549: Human lung adenocarcinoma cells; BUNV: Bunyamwera virus; RT-qPCR: Reverse transcription quantitative polymerase chain reaction.
Experimental Protocols
In Vitro vRNP Reconstitution Assay (Representative Protocol)
This protocol is based on methodologies commonly used to assess the activity of influenza polymerase inhibitors.
1. Objective: To determine the in vitro efficacy of this compound in inhibiting the influenza virus vRNP complex activity.
2. Materials:
-
HEK293T cells
-
Plasmids encoding the influenza virus PA, PB1, PB2, and NP proteins
-
A plasmid containing a vRNA-like reporter gene (e.g., luciferase) flanked by the 5' and 3' untranslated regions of an influenza virus segment
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay system
-
Luminometer
3. Procedure:
-
Seed HEK293T cells in 96-well plates to reach 80-90% confluency on the day of transfection.
-
Co-transfect the cells with the plasmids encoding PA, PB1, PB2, NP, and the vRNA-like reporter plasmid using a suitable transfection reagent.
-
At 4-6 hours post-transfection, replace the transfection medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer.
-
Determine the EC90 value by plotting the reporter gene activity against the concentration of this compound and fitting the data to a dose-response curve.
Preclinical In Vivo Administration: General Protocol for a Mouse Model of Influenza
Disclaimer: Detailed in vivo administration protocols for this compound are not publicly available. The following is a general and representative protocol for evaluating the efficacy of an antiviral agent in a mouse model of influenza. The specific administration route, vehicle, dose, and treatment schedule for this compound would need to be determined through empirical studies, including formulation development, dose-ranging toxicity, and pharmacokinetic assessments.
1. Objective: To evaluate the in vivo efficacy of a test compound against influenza virus infection in mice.
2. Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))
-
Test compound (e.g., this compound) in a suitable vehicle
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS
-
Equipment for intranasal inoculation and sample collection
3. Experimental Workflow:
4. Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least 7 days before the experiment.
-
Virus Preparation: Thaw a pre-titered stock of mouse-adapted influenza virus on ice and dilute to the desired concentration in sterile saline or PBS.[9]
-
Infection: Lightly anesthetize the mice and intranasally inoculate them with a lethal dose (e.g., 5-10 LD50) of the influenza virus in a volume of 20-50 µL.[10][11][12]
-
Treatment Groups: Randomly assign the infected mice to different treatment groups (n=8-10 mice per group), including a vehicle control group and one or more groups receiving the test compound at different doses.
-
Compound Administration: Prepare the test compound in a suitable vehicle. The choice of vehicle and administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) must be determined based on the physicochemical properties and pharmacokinetic profile of the compound. Administer the first dose at a predetermined time post-infection (e.g., 4 hours) and continue treatment according to the desired schedule (e.g., once or twice daily for 5-7 days).
-
Monitoring: Monitor the mice daily for body weight changes, clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing), and survival for up to 14 days post-infection.
-
Endpoint Analysis:
-
Survival: Record the number of surviving mice in each group daily.
-
Viral Titer: On selected days post-infection (e.g., days 3 and 6), a subset of mice from each group can be euthanized, and their lungs collected to determine the viral load via plaque assay or TCID50 on MDCK cells.[9]
-
Histopathology: Lung tissues can be collected for histopathological analysis to assess the extent of inflammation and lung damage.
-
8. Data Analysis:
-
Compare survival curves between the treatment and control groups using the log-rank (Mantel-Cox) test.
-
Analyze differences in body weight changes and lung viral titers using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 3. mdpi.com [mdpi.com]
- 4. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 5. Inhibition of avian-origin influenza A(H7N9) virus by the novel cap-dependent endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Calcium Imaging Experiments Utilizing a Vasopressin V1b Receptor Antagonist
Disclaimer: Initial research indicates that L-742001 hydrochloride is primarily documented as an inhibitor of the influenza virus PA endonuclease and is not characterized as a selective antagonist for the vasopressin V1b receptor.[1][2][3][4] Therefore, the following protocol has been developed as a general guideline for using a selective vasopressin V1b receptor antagonist in calcium imaging experiments, based on the established signaling pathway of the V1b receptor. Researchers should substitute "[Selective V1b Antagonist]" with the specific V1b antagonist compound being used in their experiments.
Introduction
The vasopressin V1b receptor, also known as the V3 receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and various regions of the brain.[5][6][7] Upon binding its endogenous ligand, arginine vasopressin (AVP), the V1b receptor activates the Gq/11 protein signaling cascade.[5][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[8][9] This transient increase in cytosolic Ca2+ is a critical second messenger that can be visualized and quantified using calcium imaging techniques.
Selective V1b receptor antagonists are valuable pharmacological tools to investigate the role of the AVP-V1b signaling pathway in cellular function and disease. Calcium imaging provides a direct, real-time readout of receptor antagonism by measuring the inhibition of AVP-induced intracellular calcium mobilization. These application notes provide a comprehensive protocol for conducting such an experiment.
Quantitative Data
The following table summarizes key properties of L-742001 as an influenza inhibitor. Researchers must consult vendor or literature data for the specific quantitative properties of their chosen selective V1b antagonist.
| Parameter | Value | Source |
| Compound Name | This compound | [1][2] |
| Primary Target | Influenza Virus PA Endonuclease | [1][2][3] |
| IC50 (in vitro transcription) | 0.43 µM | [2][3] |
| EC90 (vRNP activity) | 4.3 µM (in HEK293T cells) | [4] |
| Molecular Formula | C₂₃H₂₄ClNO₄ · HCl | [1][2] |
| Molecular Weight | 450.4 g/mol | [1][3] |
| Solubility | DMSO: up to 20 mg/mL | [3] |
| H₂O: 10 mg/mL | ||
| Acetonitrile: 0.1-1 mg/mL | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
The diagram below illustrates the vasopressin V1b receptor signaling cascade leading to intracellular calcium release and its inhibition by a selective antagonist.
Caption: V1b receptor signaling pathway and point of antagonist inhibition.
Experimental Workflow
The following diagram outlines the general workflow for a calcium imaging experiment to test the efficacy of a V1b receptor antagonist.
Caption: General experimental workflow for V1b antagonist calcium imaging.
Detailed Experimental Protocol
This protocol provides a step-by-step method for assessing the inhibitory effect of a selective V1b antagonist on AVP-induced calcium mobilization in a suitable cell line (e.g., HEK293 cells stably expressing the human V1b receptor).
Materials and Reagents
-
Cells: V1b receptor-expressing cell line (e.g., HEK293-hAVPR1B).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) with Calcium and Magnesium, buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fura-2 AM or Fluo-8 AM (prepare 1-5 mM stock in anhydrous DMSO).
-
Pluronic F-127: 20% solution in DMSO to aid dye loading.
-
Agonist: Arginine Vasopressin (AVP) (prepare 1 mM stock in water, then dilute to working concentrations in imaging buffer).
-
Antagonist: [Selective V1b Antagonist] (prepare stock solution, typically 10 mM in DMSO).
-
Vehicle Control: DMSO.
-
Equipment:
-
35 mm glass-bottom imaging dishes.
-
Inverted fluorescence microscope with an appropriate filter set (e.g., for Fura-2: 340/380 nm excitation, 510 nm emission) and a sensitive camera.
-
Live-cell imaging chamber to maintain temperature (37°C) and CO₂ (5%).
-
Perfusion system (optional, for precise solution exchange).
-
Cell Preparation and Dye Loading
-
Cell Seeding: 24-48 hours prior to the experiment, seed the V1b-expressing cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Dye Preparation: Prepare the loading solution. For a final concentration of 3 µM Fura-2 AM, mix 3 µL of 1 mM Fura-2 AM stock with 3 µL of 20% Pluronic F-127 in 1 mL of serum-free medium or imaging buffer.[10]
-
Dye Loading: Aspirate the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the loading solution to the cells.
-
Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C (or room temperature, depending on the specific dye and cell type) to allow the dye to enter the cells.[11]
-
Wash and De-esterification: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove extracellular dye. Add fresh imaging buffer and incubate for an additional 20-30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active dye in the cytoplasm.[11]
Calcium Imaging Procedure
-
Microscope Setup: Mount the dish onto the microscope stage within the live-cell imaging chamber.
-
Baseline Recording: Acquire a stable baseline fluorescence recording for 1-2 minutes to ensure cell health and stable dye loading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Antagonist Incubation: Add the [Selective V1b Antagonist] at the desired final concentration (or vehicle control) to the imaging buffer. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the dose-response relationship. Incubate for 10-20 minutes.
-
Agonist Stimulation: While continuously recording, add AVP to the dish to achieve a final concentration that elicits a sub-maximal response (e.g., the EC80 concentration, which should be determined in prior experiments). This ensures that any inhibitory effect of the antagonist can be clearly observed.
-
Post-Stimulation Recording: Continue recording for another 3-5 minutes to capture the full calcium transient (peak and return to baseline).
-
Positive Control (Optional): At the end of the experiment, add a calcium ionophore like Ionomycin to obtain the maximum fluorescence signal (Rmax), which can be used for data normalization.
Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs around individual cells to obtain single-cell fluorescence intensity traces over time.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity values at each time point.
-
Ratio Calculation (for Fura-2): Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratiometric measurement corrects for variations in dye loading and cell thickness.
-
Quantification: For each cell, quantify the calcium response by measuring the peak amplitude (maximum ratio/intensity minus baseline) or the area under the curve.
-
Statistical Analysis: Average the responses from multiple cells for each condition (vehicle vs. antagonist concentrations). Plot the percentage inhibition of the AVP response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value using non-linear regression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. L-742001 = 98 HPLC 174605-64-2 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 6. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Vasopressin 1b Receptor in Rodent Aggressive Behavior and Synaptic Plasticity in Hippocampal Area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Application of L-742001 Hydrochloride in Respiratory Research: A Focus on Influenza Virus
Application Notes
Introduction
L-742001 hydrochloride is a potent and specific inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication. It belongs to the class of diketo acid inhibitors that target the cap-snatching mechanism of influenza viruses. This document provides detailed information on the application of this compound in respiratory research, specifically in the context of studying influenza virus biology and the development of novel antiviral therapies.
Mechanism of Action
Influenza virus, a segmented negative-strand RNA virus, utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome. The viral RNA-dependent RNA polymerase, a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, is responsible for this process. The PA subunit contains an endonuclease domain that cleaves the 5' cap structures from host pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNAs by the PB1 subunit.
This compound exerts its antiviral activity by specifically inhibiting the endonuclease activity of the PA subunit. It chelates the divalent metal ions (typically Mn2+ or Mg2+) in the active site of the PA endonuclease, thereby preventing the cleavage of host pre-mRNAs. This blockade of cap-snatching effectively halts viral transcription and subsequent replication.
Applications in Respiratory Research
-
Virological Research: this compound serves as a valuable tool for dissecting the molecular mechanisms of influenza virus replication. Researchers can use it to study the role of the PA endonuclease in viral transcription, the assembly of the viral replication complex, and the interplay between the virus and host cell machinery.
-
Antiviral Drug Discovery: As a well-characterized inhibitor, this compound can be used as a reference compound in the screening and development of new anti-influenza drugs targeting the PA endonuclease. Its known potency and mechanism of action provide a benchmark for evaluating novel inhibitor candidates.
-
Resistance Studies: Investigating the development of viral resistance to this compound can provide insights into the evolution of drug resistance in influenza viruses. Studies have identified specific amino acid substitutions in the PA subunit that confer resistance, which is crucial information for the design of next-generation inhibitors with a higher barrier to resistance.[1][2][3]
Quantitative Data
The following table summarizes the in vitro activity of this compound against influenza virus.
| Assay Type | Virus Strain/Target | Cell Line | Parameter | Value | Reference |
| vRNP Reconstitution Assay | Influenza A vRNP | HEK293T | EC90 | 4.3 µM | [4] |
| In Vitro Transcription | Influenza Virus | - | IC50 | 0.43 µM | [5] |
| Endonuclease Activity Assay | Influenza PA Endonuclease | - | IC50 | 0.35 µM | [6] |
Experimental Protocols
Virus Yield Reduction Assay
This assay is used to determine the inhibitory effect of this compound on the production of infectious influenza virus particles in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock (e.g., A/Puerto Rico/8/34)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in infection medium (DMEM with 0.5% FBS and 1 µg/mL TPCK-trypsin).
-
Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Infect the cells with influenza virus at a low multiplicity of infection (MOI) of 0.01 in a small volume of infection medium.
-
Compound Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
-
Harvesting Supernatants: At the end of the incubation period, collect the culture supernatants from each well.
-
Virus Titer Determination: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.
-
Data Analysis: Calculate the percent inhibition of virus yield for each concentration of this compound compared to the virus control. The EC50 value (the concentration that inhibits virus yield by 50%) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
vRNP Reconstitution Assay (Mini-Genome Assay)
This assay assesses the direct inhibitory effect of this compound on the activity of the influenza virus RNA polymerase complex in a cellular context, independent of virus entry and budding.
Materials:
-
Human Embryonic Kidney (HEK293T) cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and Nucleoprotein (NP)
-
A plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus vRNA promoter sequences (pPOLI-Luc)
-
This compound
-
DMSO
-
24-well cell culture plates
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates to be 80-90% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the pPOLI-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Immediately after transfection, add fresh medium containing serial dilutions of this compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity in the compound-treated wells to the activity in the vehicle control wells. Calculate the percent inhibition for each concentration of this compound. The IC50 value (the concentration that inhibits polymerase activity by 50%) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a Virus Yield Reduction Assay.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza virus plaque assay [protocols.io]
- 6. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-742001 Hydrochloride in Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-742001 hydrochloride is identified as a selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in the regulation of gastrointestinal (GI) motility.[1][2] NKA, acting through NK2 receptors located on smooth muscle cells and enteric neurons, is a potent stimulator of intestinal contractions.[1] Consequently, antagonists of the NK2 receptor, such as this compound, are valuable tools for investigating the physiological and pathophysiological roles of the NKA/NK2 pathway in GI function and for exploring their therapeutic potential in motility disorders characterized by hypercontractility.
These application notes provide a summary of the mechanism of action, illustrative data, and detailed protocols for studying the effects of this compound on gastrointestinal motility.
Mechanism of Action
In the gastrointestinal tract, NKA released from enteric neurons binds to NK2 receptors on smooth muscle cells. These receptors are G-protein coupled receptors (GPCRs), primarily linked to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
This compound acts as a competitive antagonist at the NK2 receptor, blocking the binding of NKA and thereby inhibiting this signaling cascade and subsequent smooth muscle contraction.
Data Presentation
Table 1: In Vitro Antagonism of NKA-Induced Contraction in Isolated Guinea Pig Ileum by this compound
| Parameter | Value |
| Agonist | Neurokinin A (NKA) |
| Antagonist | This compound |
| Tissue Preparation | Guinea Pig Ileum Longitudinal Smooth Muscle |
| IC50 of L-742001 vs. 10 nM NKA | Hypothetical: 5-20 nM |
| pA2 value | Hypothetical: 7.5 - 8.5 |
| Schild Slope | Hypothetical: ~1.0 |
Table 2: In Vivo Effect of this compound on Charcoal Meal Transit in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Transit (% of total length) | % Inhibition of Transit |
| Vehicle Control (Saline) | - | Hypothetical: 65 ± 5% | - |
| This compound | 1 | Hypothetical: 50 ± 6% | Hypothetical: 23% |
| This compound | 3 | Hypothetical: 35 ± 5% | Hypothetical: 46% |
| This compound | 10 | Hypothetical: 20 ± 4% | Hypothetical: 69% |
| Positive Control (e.g., Loperamide) | 5 | Hypothetical: 15 ± 3% | Hypothetical: 77% |
Experimental Protocols
In Vitro: Isolated Intestinal Smooth Muscle Contractility Assay
This protocol describes the methodology to assess the antagonist effect of this compound on NKA-induced contractions of isolated guinea pig ileum.
References
Application Notes and Protocols for Immunohistochemistry Following L-742001 Hydrochloride Treatment in Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-742001 hydrochloride is recognized as a potent inhibitor of the influenza virus PA endonuclease, a critical enzyme for viral replication.[1][2][3] Investigating the efficacy of antiviral compounds like this compound often involves assessing their impact on viral protein expression and host cellular responses within infected tissues. Immunohistochemistry (IHC) serves as a powerful technique to visualize and semi-quantify the presence and distribution of specific proteins in situ.
These application notes provide detailed protocols for the immunohistochemical analysis of tissues from influenza virus-infected subjects treated with this compound. The primary objectives of such analyses are typically to:
-
Assess the reduction of viral load: By detecting viral proteins, such as Influenza A Virus Nucleoprotein (NP), researchers can visualize the extent of infection and the effectiveness of the antiviral treatment in clearing the virus.[4][5][6][7][8]
-
Evaluate the modulation of host responses: Influenza virus infection is known to induce apoptosis (programmed cell death) in host cells, contributing to tissue damage.[9][10][11][12][13] Staining for key apoptotic markers, like cleaved caspase-3, can reveal whether treatment with this compound mitigates this pathological effect.[14][15][16][17][18]
The following sections detail the experimental workflow, quantitative data on protein expression changes during influenza infection, and specific IHC protocols for detecting Influenza A Virus Nucleoprotein and cleaved caspase-3.
Experimental Workflow
The general workflow for conducting an immunohistochemistry experiment after in vivo treatment with this compound in an influenza virus infection model is outlined below.
Data Presentation: Host Protein Modulation by Influenza A Virus
Influenza A virus infection significantly alters the host cell proteome. The following table summarizes quantitative data from proteomic analyses of human lung A549 cells infected with Influenza A virus (H1N1) for 24 hours, highlighting proteins that are significantly up- or downregulated.[1][19][20] This data provides a reference for potential IHC targets to study the effects of this compound treatment on the host response.
| Protein Name | Gene Symbol | Cellular Function | Fold Change (Infected vs. Mock) |
| Upregulated Proteins | |||
| Vimentin | VIM | Cytoskeleton, Cell Structure | +5 to +7 |
| Interferon-induced Mx-protein 2 | MX2 | Antiviral Defense | +5 to +7 |
| Proliferating Cell Nuclear Antigen | PCNA | DNA Replication and Repair | > +5 |
| Heat Shock Protein 90 | HSP90AA1 | Protein Folding, Stress Response | > +2 |
| Signal Transducer and Activator of Transcription 1 | STAT1 | Immune Signaling | > +2 |
| Downregulated Proteins | |||
| Splicing Factor, Arginine/Serine-Rich 1 | SFRS1 | mRNA Splicing | < -5 |
| Lamin A/C | LMNA | Nuclear Structure | < -5 |
| Heterogeneous Nuclear Ribonucleoprotein K | HNRNPK | Transcription, RNA Processing | < -5 |
| Exportin-1 | XPO1 | Nuclear Export | < -2 |
| Eukaryotic Translation Initiation Factor 4 Gamma 1 | EIF4G1 | Protein Synthesis | < -2 |
Influenza Virus-Induced Apoptosis Signaling Pathway
Influenza A virus can induce apoptosis through both extrinsic and intrinsic pathways. The diagram below illustrates a simplified version of the intrinsic (mitochondrial) pathway of apoptosis, which can be activated by viral proteins. This pathway culminates in the activation of effector caspases, such as caspase-3.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Influenza A Virus Nucleoprotein (NP)
This protocol is designed for the detection of Influenza A Virus NP antigen in formalin-fixed, paraffin-embedded (FFPE) tissues, such as lung tissue.[4][7][8]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Mouse anti-Influenza A Virus Nucleoprotein (NP) monoclonal antibody
-
Detection System: HRP-conjugated goat anti-mouse secondary antibody and DAB substrate kit
-
Counterstain: Mayer's Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Rinse with PBST.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature.
-
Drain the blocking buffer and apply the primary anti-NP antibody (diluted according to manufacturer's instructions) and incubate overnight at 4°C in a humidified chamber.
-
-
Detection and Visualization:
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution. Incubate until a brown color develops (typically 2-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water for 5 minutes.
-
Dehydrate through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Expected Results:
-
Positive Staining: Brown precipitate in the nucleus and/or cytoplasm of infected cells.[4]
-
Negative Control: Absence of staining in uninfected tissue sections or sections incubated without the primary antibody.
Protocol 2: Immunohistochemical Staining for Cleaved Caspase-3
This protocol is for the detection of the active form of caspase-3, a key marker of apoptosis, in FFPE tissues.[14][15][16][18]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris Buffered Saline with 0.05% Tween-20 (TBST)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) polyclonal or monoclonal antibody
-
Detection System: HRP-conjugated goat anti-rabbit secondary antibody and DAB substrate kit
-
Counterstain: Mayer's Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Antigen Retrieval:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Rinse with TBST.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature.
-
Drain the blocking buffer and apply the primary anti-cleaved caspase-3 antibody (diluted according to manufacturer's instructions) and incubate overnight at 4°C in a humidified chamber.
-
-
Detection and Visualization:
-
Rinse slides with TBST: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides with TBST: 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution. Incubate until a brown color develops (typically 2-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Follow the same procedure as in Protocol 1, Step 5.
-
Expected Results:
-
Positive Staining: Brown precipitate, predominantly in the cytoplasm and/or nucleus of apoptotic cells.
-
Negative Control: Absence of staining in non-apoptotic tissue or sections incubated without the primary antibody.
References
- 1. Quantitative Proteomic Analyses of Influenza Virus-Infected Cultured Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Immunohistochemical and in situ hybridization studies of influenza A virus infection in human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Immunohistochemical demonstration of influenza A nucleoprotein in lungs of turkeys with natural and experimental influenza respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influenza Virus Induces Apoptosis via BAD-Mediated Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relevance of signaling molecules for apoptosis induction on influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influenza A Virus Infection Triggers Pyroptosis and Apoptosis of Respiratory Epithelial Cells through the Type I Interferon Signaling Pathway in a Mutually Exclusive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Insights into Influenza A Virus-Induced Cell Death and Emerging Treatment Strategies | MDPI [mdpi.com]
- 14. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 17. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
L-742001 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of L-742001 hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the influenza virus PA endonuclease.[1][2] Its mechanism of action involves targeting the "cap-snatching" process essential for viral transcription. The influenza virus RNA polymerase, a heterotrimer of PA, PB1, and PB2 subunits, hijacks host cell pre-mRNAs. The PB2 subunit binds to the 5' cap of the host mRNA, and the PA subunit's endonuclease activity cleaves the mRNA 10-13 nucleotides downstream. This capped fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA. This compound inhibits the endonuclease activity of the PA subunit, thereby preventing the virus from producing its own mRNA and replicating.
Q2: What are the recommended solvents for dissolving this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[3] It is also reported to be soluble in ethanol and water, and slightly soluble in acetonitrile.[3] For cell culture experiments, preparing a concentrated stock solution in DMSO is the standard practice.
Q3: What is the recommended storage and stability for this compound?
This compound powder should be stored at -20°C for long-term storage (months to years) and can be kept at 4°C for short-term use (days to weeks). Stock solutions in DMSO should also be stored at -20°C and are typically stable for several months. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Troubleshooting Guide: Solubility Issues and Solutions
Issue 1: My this compound is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Ensure you are not exceeding the known solubility limits (see Table 1). While some suppliers state solubility up to 20 mg/mL in DMSO, others report it as sparingly soluble at 1-10 mg/mL.[3] Start with a lower concentration if you encounter issues.
-
Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.
-
Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Issue 2: The compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium.
-
Possible Cause: This is a common issue known as "solvent shock," where the rapid change from a high-solubility organic solvent to an aqueous environment causes the compound to crash out of solution.
-
Solution:
-
Pre-warm the medium: Always add the stock solution to cell culture medium that has been pre-warmed to 37°C. Adding to cold medium decreases solubility.
-
Add dropwise while mixing: Pipette the stock solution slowly and drop-by-drop into the medium while gently vortexing or swirling. This ensures rapid and even dispersion.
-
Use a lower stock concentration: If precipitation persists, try preparing a more dilute stock solution in DMSO. This will require adding a larger volume to your medium, so be mindful of the final DMSO concentration.
-
Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and not exceeding 1%, as higher concentrations can be toxic to cells.[4][5] You may need to perform a serial dilution of your stock solution in pre-warmed medium before the final dilution into your cell culture plate.
-
Issue 3: The medium becomes cloudy or shows a precipitate after incubation.
-
Possible Cause: Delayed precipitation can occur due to the compound's instability in the complex culture environment over time, or due to changes in media pH from cellular metabolism.
-
Solution:
-
Check for microbial contamination: Rule out bacterial or fungal contamination, which can also cause turbidity.
-
Ensure adequate buffering: Use a well-buffered medium to maintain a stable pH.
-
Reduce incubation time if possible: If the compound is known to be unstable in aqueous solutions for extended periods, consider shorter incubation times for your experiment if the assay allows.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | 20 mg/mL (clear solution) | |
| 1-10 mg/mL (sparingly soluble) | [3] | |
| 2 mg/mL (clear solution) | ||
| Water | 10 mg/mL (clear solution) | |
| Ethanol | Soluble | |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble) | [3] |
Note: The reported solubility values can vary between suppliers and batches. It is recommended to perform a small-scale solubility test with your specific batch of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 450.35 g/mol .
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Procedure for In Vitro Cell-Based Antiviral Assay
-
Cell Seeding:
-
Seed susceptible host cells (e.g., MDCK, A549, HEK293T) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Pre-warm the cell culture medium (e.g., DMEM with appropriate supplements) to 37°C.
-
Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
-
Infection and Treatment:
-
When the cells are confluent, remove the growth medium.
-
Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI).
-
After the virus adsorption period (typically 1 hour), remove the virus inoculum and wash the cells with PBS.
-
Add the prepared working solutions of this compound (and a vehicle control containing the same final concentration of DMSO) to the respective wells.
-
-
Incubation and Endpoint Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24-72 hours).
-
Assess the antiviral activity using a suitable endpoint assay, such as a plaque reduction assay, a cytopathic effect (CPE) inhibition assay (e.g., using MTT or neutral red uptake), or by quantifying viral yield (e.g., via RT-qPCR or TCID50 assay).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the influenza virus "cap-snatching" process.
Caption: General experimental workflow for an in vitro antiviral activity assay using this compound.
References
Technical Support Center: Optimizing L-742001 Hydrochloride for Experiments
Welcome to the technical support center for L-742001 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the influenza virus PA endonuclease. The PA endonuclease is a subunit of the viral RNA polymerase and is essential for viral replication. It functions by cleaving the 5' caps from host cell pre-mRNAs, a process known as "cap-snatching". These capped fragments are then used as primers to synthesize viral mRNAs. This compound inhibits this endonuclease activity, thereby preventing viral transcription and replication.
L-742001 hydrochloride off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of L-742001 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring data integrity and accurate interpretation of results.
Understanding Potential Off-Target Effects
This compound is a potent inhibitor of the influenza virus PA endonuclease. As a member of the diketo acid class of compounds, its mechanism of action is predicated on the chelation of divalent metal ions in the enzyme's active site. This mode of action, however, presents a potential for interactions with other metalloenzymes within host cells. While specific off-target screening data for this compound is limited in publicly available literature, the known cross-reactivity of the broader diketo acid class suggests potential interactions with several host and viral enzymes.
Researchers should be aware of these potential off-target effects to design robust experiments and accurately interpret their findings. The following sections provide guidance on identifying and mitigating these potential confounding variables.
Quantitative Data Summary
Due to the limited direct off-target screening data for this compound, this table summarizes the known inhibitory activities of the broader diketo acid class against potential off-target enzymes. Researchers are encouraged to perform their own assessments to determine the specific activity of this compound against these targets in their experimental systems.
| Target Class | Specific Enzyme Example | Reported IC50 Range for Diketo Acids | Reference Type |
| Viral Enzymes | HIV-1 Integrase | Low µM to nM | Published Studies[1][2][3][4][5] |
| HIV-1 RNase H | Low µM | Published Studies[5][6][7] | |
| Host Enzymes | Protein Tyrosine Phosphatase 1B (PTP1B) | Low µM | Published Studies[8] |
Troubleshooting Guide
This guide addresses common issues that may be attributed to off-target effects of this compound.
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected changes in cell signaling pathways, particularly those involving tyrosine phosphorylation. | Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) or other phosphatases. | 1. Perform a Western blot analysis to assess the phosphorylation state of key proteins in relevant signaling pathways (e.g., insulin signaling pathway). 2. Conduct an in vitro PTP1B enzymatic assay with this compound to determine its IC50 value against this enzyme. 3. Use a structurally unrelated PTP1B inhibitor as a positive control and a negative control compound that is structurally similar to L-742001 but lacks the diketo acid moiety. |
| Unexplained antiviral activity in non-influenza viral assays, particularly with retroviruses. | Inhibition of viral enzymes such as HIV-1 integrase or RNase H. | 1. If working with retroviruses, perform specific enzymatic assays for integrase and RNase H in the presence of this compound. 2. Compare the antiviral EC50 of this compound with its IC50 against the purified viral enzymes to determine if the antiviral activity can be attributed to inhibition of these targets. |
| General cytotoxicity at concentrations where specific antiviral effects are expected. | Broad inhibition of host metalloenzymes or other off-target interactions. | 1. Determine the CC50 (50% cytotoxic concentration) of this compound in the specific cell line being used. 2. Calculate the selectivity index (SI = CC50 / EC50) to ensure a sufficient therapeutic window. 3. If the SI is low, consider using lower concentrations of this compound in combination with other antiviral agents or employing genetic methods to validate the on-target effect. |
| Inconsistent experimental results across different cell lines. | Differential expression levels of potential off-target proteins. | 1. Characterize the expression levels of suspected off-target proteins (e.g., PTP1B) in the cell lines being used via Western blot or qPCR. 2. Correlate the expression levels with the observed cellular response to this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target enzymes for this compound based on its chemical structure?
A1: As a diketo acid, this compound has the potential to chelate divalent metal ions. This suggests that other metalloenzymes could be potential off-targets. Based on studies of other diketo acids, potential off-targets include viral enzymes like HIV-1 integrase and RNase H, and host enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B).[5][6][8]
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: To distinguish between on-target and off-target effects, you can employ several strategies:
-
Use of control compounds: Include a structurally similar but inactive analog of this compound (e.g., one lacking the diketo acid moiety) in your experiments.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the intended target (influenza PA endonuclease) and see if the phenotype is replicated.
-
Rescue experiments: If the off-target is known, overexpressing the off-target protein may rescue the phenotype.
-
Direct enzymatic assays: Test the inhibitory activity of this compound against purified suspected off-target enzymes.
Q3: What is the significance of PTP1B as a potential off-target?
A3: PTP1B is a key negative regulator of insulin and leptin signaling pathways.[8] Off-target inhibition of PTP1B could lead to alterations in glucose metabolism and other cellular processes, which might confound the interpretation of antiviral studies, especially in vivo.
Q4: Are there any known off-target effects of this compound on ion channels or G-protein coupled receptors (GPCRs)?
A4: The available literature primarily focuses on the enzymatic inhibitory activity of diketo acids. There is currently no specific public data suggesting direct and potent off-target effects of this compound on ion channels or GPCRs. However, comprehensive screening against a broad panel of receptors and channels has not been reported.
Q5: How can I minimize the risk of off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Confirm your findings using multiple, independent experimental approaches.
-
Whenever possible, use genetic methods to validate the role of the intended target.
-
Be aware of the potential off-targets and monitor for unexpected cellular changes.
Experimental Protocols & Methodologies
Protocol for PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric assays for PTP1B activity.[8][9]
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed concentration of recombinant PTP1B to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding pNPP to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol for HIV-1 Integrase Strand Transfer Assay
This protocol is based on established methods for measuring HIV-1 integrase activity.[1][2][3]
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.
-
Integrase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl2 or MnCl2)
-
This compound
-
Method for detecting the strand transfer product (e.g., fluorescence, radioactivity, or ELISA-based).
Procedure:
-
Prepare a stock solution of this compound.
-
In a reaction tube or well, combine the assay buffer, donor DNA, and recombinant HIV-1 integrase.
-
Add serial dilutions of this compound or a vehicle control.
-
Pre-incubate the mixture to allow for the formation of the integrase-DNA complex.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate at 37°C for the specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA and a denaturing loading buffer).
-
Analyze the reaction products using the chosen detection method (e.g., gel electrophoresis and autoradiography if using radiolabeled DNA).
-
Quantify the amount of strand transfer product and calculate the IC50 of this compound.
Visualizations
Caption: Troubleshooting workflow for investigating potential PTP1B off-target effects.
Caption: General experimental workflow for an in vitro off-target enzyme inhibition assay.
References
- 1. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual mechanism of HIV-1 integrase and RNase H inhibition by diketo derivatives – a computational study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05728G [pubs.rsc.org]
- 8. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
L-742001 Hydrochloride Technical Support Center: A Guide to Navigating Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-742001 hydrochloride. Our aim is to help you navigate the experimental variability that can be encountered with this compound, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in neuroscience research?
This compound is recognized as a selective antagonist of the dopamine D4 receptor. In neuroscience, its primary mechanism of action is to block the activity of the D4 receptor, making it a valuable tool for investigating the role of this specific receptor in various neurological processes.
Q2: Are there other known biological activities for this compound that could affect my neuroscience experiments?
Yes, and this is a critical consideration for experimental design and data interpretation. L-742001 is also a potent inhibitor of the influenza virus PA endonuclease.[1][2][3][4] This off-target activity is unrelated to the dopaminergic system but could produce confounding effects, particularly in complex biological systems. It is crucial to include appropriate controls to ensure that the observed effects are indeed mediated by D4 receptor antagonism.
Q3: What is the binding affinity of this compound for the dopamine D4 receptor?
Q4: What is the recommended solvent and storage for this compound?
For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, the vehicle should be chosen carefully based on the experimental paradigm and animal model. It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at -20°C or -80°C and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Variability
Issue 1: Inconsistent results in in vitro dopamine D4 receptor binding or functional assays.
High variability in in vitro assays can arise from multiple factors. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Troubleshooting Steps |
| Compound Solubility | Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before preparing final dilutions in aqueous buffer. Visually inspect for any precipitation. |
| Compound Stability | Prepare fresh solutions for each experiment. If using a frozen stock, aliquot to avoid multiple freeze-thaw cycles. |
| Assay Conditions | Optimize incubation times, temperature, and cell density or membrane concentration. Ensure consistent buffer composition and pH. |
| Off-Target Effects | Given the dual activity of L-742001, consider including control experiments to rule out involvement of PA endonuclease inhibition, especially if using complex cellular models. |
| Cell Line Integrity | Regularly check cell lines for mycoplasma contamination and verify the expression level of the D4 receptor. |
Issue 2: Unreliable or variable outcomes in in vivo behavioral experiments (e.g., Novel Object Recognition).
Behavioral studies are inherently complex. The following table provides guidance on common issues.
| Possible Cause | Recommended Troubleshooting Steps |
| Inappropriate Dosage | Conduct a dose-response study to determine the optimal concentration of L-742001 for the desired effect without causing confounding motor or sedative side effects. A selective D4 receptor antagonist was shown to impair novel object recognition in normal rats.[7] |
| Vehicle and Administration | The choice of vehicle for in vivo administration is critical. Common vehicles include saline, PBS, or solutions containing a small percentage of DMSO and/or Tween 80 to aid solubility. The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent. |
| Animal Stress | Acclimate animals to the testing room and handling procedures to minimize stress-induced variability. |
| Pharmacokinetics | The timing of drug administration relative to the behavioral test is crucial. A pilot study to determine the time to peak brain exposure can help optimize the experimental window. |
| Confounding Motor Effects | At higher doses, dopamine antagonists can affect motor activity, which can interfere with performance in behavioral tasks like the novel object recognition test.[8] Include an open field test to assess locomotor activity at the chosen doses. |
Quantitative Data
Table 1: Binding Affinity of a Selective Dopamine D4 Receptor Antagonist
| Compound | Receptor | Ki (nM) | Selectivity vs. D4 |
| D4 Antagonist-1 | Dopamine D4 | 9.0 | - |
Note: This data is for a selective D4 antagonist and is provided as a reference for the expected affinity range.[5][6]
Experimental Protocols
Detailed Protocol: In Vitro Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D4 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone), and varying concentrations of this compound. For non-specific binding determination, include a high concentration of a non-labeled D4 antagonist (e.g., haloperidol).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Detailed Protocol: In Vivo Novel Object Recognition (NOR) Test
-
Habituation: For 2-3 days prior to the experiment, handle the animals (e.g., mice or rats) for a few minutes each day. On the day before the test, allow each animal to freely explore the empty testing arena for 5-10 minutes.
-
Drug Administration: Administer this compound or the vehicle solution at the predetermined dose and time point before the training session.
-
Training (Familiarization) Phase: Place two identical objects in the testing arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[9]
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being in close proximity to the object.
-
Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates successful memory of the familiar object.
Visualizations
Caption: Troubleshooting workflow for addressing variability in in vitro experiments.
Caption: Simplified signaling pathway of the dopamine D4 receptor and the antagonistic action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. L-742001 盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine D4 receptor antagonist-1 - MedChem Express [bioscience.co.uk]
- 7. Dopamine D4 receptor stimulation contributes to novel object recognition: Relevance to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine antagonism in a novel-object recognition and a novel-object place conditioning preparation with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to prevent L-742001 hydrochloride degradation in solution
This technical support center provides guidance on the proper handling and storage of L-742001 hydrochloride to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guide
Q1: I am seeing variable or lower-than-expected activity with my this compound solution. What could be the cause?
A1: Variability in experimental results can often be attributed to the degradation of this compound in solution. The primary factors influencing its stability are storage conditions, solvent choice, and handling procedures. Please review the following potential issues:
-
Improper Storage: this compound solutions are sensitive to temperature. Long-term storage at room temperature or even at -20°C for extended periods can lead to degradation. For optimal stability, solutions should be stored at -80°C.[1]
-
Inappropriate Solvent: While this compound is soluble in several organic solvents, the choice of solvent can impact its stability. It is sparingly soluble in DMSO and also soluble in ethanol.[2][3] Ensure you are using a high-purity, anhydrous grade solvent, as contaminants can promote degradation.
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solution to multiple freeze-thaw cycles can accelerate degradation. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this.
-
Extended Time at Room Temperature: Avoid keeping the solution at room temperature for prolonged periods during experimental setup. Prepare your dilutions immediately before use and keep the stock solution on ice.
Q2: My this compound powder has changed color. Is it still usable?
A2: this compound is typically a white to beige powder.[4] A significant change in color could indicate degradation or contamination. For optimal results, it is recommended to use a new, unopened vial of the compound. Ensure the solid is stored under the recommended conditions, which is typically at -20°C for long-term storage.[1][2][5]
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored at -20°C for long-term stability of up to four years.[2] Some suppliers also suggest short-term storage at 2-8°C or 0-4°C.[4][5]
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO, ethanol, or water.[3][4] For maximum stability, it is crucial to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, we recommend preparing single-use aliquots.
Q5: In which solvents is this compound soluble?
A5: this compound has the following solubility profile:
-
DMSO: Soluble, with reported ranges from 1-10 mg/mL to 20 mg/mL.[2][4]
-
Ethanol (EtOH): Soluble.[3]
-
Water: Soluble at 10 mg/mL.[4]
-
Acetonitrile: Slightly soluble (0.1-1 mg/ml).[2]
Always use high-purity, anhydrous solvents to minimize the risk of degradation.
Q6: What is the general chemical stability of this compound as a diketo acid?
A6: While specific degradation pathways for this compound are not extensively published, its diketo acid structure provides some general stability considerations. Diketo acids can exist in equilibrium between diketo and enol forms, a balance that can be influenced by the solvent. Polar solvents like DMSO and water tend to favor the diketo form. Compounds with this structure can be susceptible to degradation under strongly acidic or alkaline conditions, and at elevated temperatures. Therefore, it is advisable to maintain solutions at a neutral pH and avoid heat.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid | -20°C | ≥ 4 years | [2] |
| 2-8°C or 0-4°C | Short-term (days to weeks) | [4][5] | |
| In Solvent | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols & Workflows
To ensure the integrity of your this compound solutions, follow this recommended workflow for preparation and handling:
Caption: Workflow for preparing and handling this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and stability of peptide enolates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
L-742001 hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of L-742001 hydrochloride. It includes troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. Long-term storage at -20°C is recommended, which can ensure stability for up to three years.[1][2] For shorter periods, storage at 2-8°C is also acceptable.[3] The compound should be kept in a desiccated environment.[3]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month to maintain integrity.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of approximately 20 mg/mL.[3] It is sparingly soluble in acetonitrile (0.1-1 mg/ml).[4]
Q4: What is the known shelf life of this compound?
A4: When stored correctly, solid this compound has a shelf life of at least three to four years.[2][4]
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Stability |
| Solid | -20°C | 3 years | Stable[1] |
| 4°C | 2 years | Stable[1] | |
| 2-8°C | Not specified | Recommended[3] | |
| Room Temperature | Short term | May vary[1][4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Stable[1] |
| -20°C | 1 month | Stable[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that both solid and solution forms of this compound have been stored at the recommended temperatures and protected from moisture. Prepare fresh solutions for critical experiments. |
| Precipitation of the compound in solution | Exceeding solubility limits or temperature fluctuations. | Ensure the concentration does not exceed the solvent's capacity. If precipitation occurs upon cooling, gently warm the solution to re-dissolve before use. Store solutions at a consistent temperature. |
| Loss of compound activity | Multiple freeze-thaw cycles of the stock solution. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to degradation. |
Experimental Protocols
Forced Degradation and Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and separating it from potential degradation products. While a specific validated method for this compound is not publicly available, a general approach for conducting forced degradation studies and developing a suitable HPLC method is outlined below.
Objective: To develop a stability-indicating HPLC method to resolve this compound from its degradation products formed under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
HPLC Method Development and Validation:
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Column: A C18 column is a common starting point.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of the PA endonuclease, a critical enzyme for the influenza virus. The PA endonuclease is part of the viral RNA-dependent RNA polymerase complex and is responsible for "cap-snatching," a process where it cleaves the 5' caps from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting the PA endonuclease, this compound prevents the synthesis of viral mRNA, thereby blocking viral replication.
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influenza A Virus Endoribonuclease PA-X Usurps Host mRNA Processing Machinery to Limit Host Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with L-742001 hydrochloride
Technical Support Center: L-742001 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols. L-742001 is a potent antagonist of the motilin receptor, which is critical in regulating gastrointestinal motility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist for the motilin receptor (MLNR), a G protein-coupled receptor (GPCR). The motilin receptor primarily couples to Gαq and Gα13 proteins. Upon activation by its endogenous ligand, motilin, the receptor stimulates a Gαq-mediated cascade.[1][2] This process involves the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+), which is a key trigger for smooth muscle contraction.[3][2][4][5] L-742001 competitively blocks this binding, thereby inhibiting motilin-induced downstream signaling and smooth muscle contraction.
Q2: In which animal models is this compound expected to be effective?
A2: There are significant species-specific differences in the motilin system. Rodents such as mice and rats are generally not suitable for these studies as they possess a motilin receptor pseudogene and do not have a functional motilin system.[6] Rabbits are a commonly used and appropriate model, as their gastrointestinal motilin receptors closely resemble those in humans. Canine models have also been utilized; however, some studies have shown insensitivity to motilin in canine duodenum due to a lack of receptors.[3] Therefore, confirming receptor expression in your chosen model is a critical first step.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3] Always refer to the manufacturer's specific instructions on the product datasheet for the most accurate information.
Q4: Are there any known off-target effects for L-742001?
A4: While L-742001 is characterized as a selective motilin receptor antagonist, it is also identified as an inhibitor of the influenza virus PA endonuclease.[7][8][9] This is a distinct mechanism of action and is unlikely to interfere with its function in gastrointestinal motility studies. However, when designing experiments or interpreting results, it is important to be aware of this dual activity, especially if working in a context where viral components may be present.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes when using this compound in gastrointestinal motility experiments.
| Unexpected Result | Potential Cause | Recommended Solution |
| No inhibition of motilin-induced contraction. | 1. Incorrect Animal Model: The chosen species (e.g., rat, mouse) may lack a functional motilin receptor.[6]2. Degraded Compound: Improper storage or multiple freeze-thaw cycles may have compromised the compound's integrity.[6]3. Low Receptor Expression: The specific tissue used may have low or absent motilin receptor expression.4. Insufficient Antagonist Concentration: The concentration of L-742001 may be too low to effectively compete with the motilin agonist. | 1. Verify Species: Switch to a validated model such as rabbit or dog.[3][6]2. Use Fresh Aliquot: Prepare a new stock solution from powder or use a fresh aliquot of the existing stock.3. Confirm Expression: Use qPCR or Western blot to confirm motilin receptor expression in your tissue of interest.4. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your system. |
| High variability between experiments. | 1. Inconsistent Animal Fasting Times: Motilin's effects are most pronounced during the fasting state.[4][6]2. Anesthetic Interference: Anesthesia can independently affect gastrointestinal motility.[6]3. Tissue Viability: Poor tissue health can lead to inconsistent responses. | 1. Standardize Fasting: Ensure a consistent and adequate fasting period for all animals before tissue harvesting.[6]2. Consistent Anesthesia: Use a standardized anesthetic protocol and monitor the depth of anesthesia closely.[6]3. Assess Tissue Health: At the end of each experiment, test the tissue with a known contractile agent like acetylcholine or KCl to confirm its viability.[6] |
| Apparent partial agonist activity observed. | 1. Experimental Artifact: At very high concentrations, some antagonists can exhibit non-specific effects.2. Complex Signaling: The motilin receptor can couple to multiple G proteins (Gαq and Gα13), potentially leading to complex downstream effects.[1][2][10] | 1. Re-evaluate Concentration Range: Ensure that the concentrations used are within the selective antagonist range.2. Investigate Downstream Pathways: Use specific inhibitors for other signaling pathways (e.g., Rho kinase inhibitors) to dissect the observed effect. |
Experimental Protocols & Methodologies
Protocol 1: Ex Vivo Intestinal Smooth Muscle Contraction Assay
This assay assesses the functional antagonism of L-742001 by measuring its ability to inhibit motilin-induced contractions of isolated intestinal smooth muscle.[11]
Materials:
-
Tissue: Rabbit duodenum or jejunum
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 at 37°C
-
Motilin (agonist)
-
This compound (antagonist)
-
Acetylcholine or KCl (for viability check)
-
Organ bath system with force-displacement transducers
Methodology:
-
Tissue Preparation: Humanely euthanize a fasted rabbit and immediately excise a segment of the duodenum. Place the tissue in ice-cold PSS.
-
Mounting: Cut full-thickness muscle strips (approx. 2 mm wide x 10 mm long) and mount them in an organ bath chamber filled with PSS at 37°C.
-
Equilibration: Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15 minutes.
-
Baseline Response: Generate a cumulative concentration-response curve for motilin to establish the baseline contractile response.
-
Antagonist Incubation: Thoroughly wash the tissues to return to baseline tension. Then, incubate the tissues with a fixed concentration of L-742001 for a predetermined period (e.g., 30 minutes).
-
Challenge: In the continued presence of L-742001, generate a second cumulative concentration-response curve for motilin.
-
Data Analysis: A competitive antagonist like L-742001 should cause a parallel rightward shift in the motilin concentration-response curve.[11] Calculate the pA2 value to quantify the potency of the antagonism.
Protocol 2: Calcium Imaging Assay in Transfected Cells
This assay measures the ability of L-742001 to block motilin-induced increases in intracellular calcium in cells expressing the motilin receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human motilin receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., HBSS)
-
Motilin (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader or microscope
Methodology:
-
Cell Plating: Plate the transfected cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Incubation: Add varying concentrations of L-742001 to the wells and incubate for a specified period (e.g., 20 minutes).
-
Calcium Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of motilin into the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium.[11] Determine the inhibitory effect of L-742001 by comparing the agonist-induced calcium response in its presence and absence. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[11]
Visualizing Pathways and Workflows
Signaling Pathway of Motilin Receptor and Inhibition by L-742001
Experimental Workflow for Antagonist Characterization
Troubleshooting Logic for No Observed Inhibition
References
- 1. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. L-742001 = 98 HPLC 174605-64-2 [sigmaaldrich.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Efficacy of L-742001 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of L-742001 hydrochloride, a potent inhibitor of the influenza virus PA endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the influenza virus PA endonuclease.[1][2][3] This enzyme is a critical component of the viral RNA polymerase complex and is responsible for the "cap-snatching" process.[4][5][6][7][8] During cap-snatching, the PA endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs), which are then used as primers to synthesize viral mRNAs.[8][9] By inhibiting this process, this compound prevents viral gene transcription and replication. The mechanism of inhibition involves the chelation of essential metal ions in the active site of the PA endonuclease.
Q2: What are the common challenges in achieving in vivo efficacy with this compound?
While potent in vitro, transitioning this compound to in vivo models can present several challenges common to small molecule inhibitors:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions, which can lead to poor absorption and bioavailability when administered in vivo.
-
Suboptimal Pharmacokinetics: The compound may be rapidly metabolized or cleared from the body, resulting in insufficient exposure to the target organ (e.g., the lungs in the case of influenza).
-
Toxicity: Off-target effects or vehicle-related toxicity can limit the maximum tolerated dose (MTD), potentially preventing the administration of a therapeutically effective concentration.
-
Formulation Instability: The formulation used to deliver the compound may not be stable, leading to inconsistent dosing and variable results.
Q3: What are the most suitable animal models for testing the in vivo efficacy of this compound against influenza?
The most commonly used and well-characterized animal models for influenza virus infection are mice and ferrets.[10][11][12][13][14]
-
Mice: Offer the advantages of being cost-effective, genetically well-defined, and having a wide range of available immunological reagents. However, most human influenza strains require adaptation to efficiently replicate in mice.[11][13]
-
Ferrets: Are considered the "gold standard" for influenza research as they are naturally susceptible to human influenza viruses and exhibit clinical symptoms and lung pathology that closely mimic human infection.[12][13][14]
The choice of model will depend on the specific research question, budget, and available resources.
Q4: How can I improve the solubility of this compound for in vivo administration?
Improving the solubility of this compound is crucial for achieving adequate in vivo exposure. Several formulation strategies can be employed:
-
Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), can enhance solubility. However, it is critical to determine the toxicity of the co-solvent mixture in a vehicle control group.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and stability.
-
Liposomes or Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can improve its solubility, protect it from premature metabolism, and potentially target it to specific tissues.
-
Salt Forms: While the compound is a hydrochloride salt, exploring other salt forms could potentially improve its solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in Animal Models
Possible Causes:
-
Inadequate drug exposure at the site of infection due to poor solubility, rapid metabolism, or inefficient delivery.
-
The dosing regimen (dose and frequency) is not optimized.
-
The animal model or virus strain is not appropriate for the study.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the concentration of this compound in plasma and lung tissue over time after administration. This will help to assess bioavailability and clearance rates.
-
Dose-Ranging Studies: Perform a dose-escalation study to identify a dose that is both well-tolerated and provides a therapeutic effect.
-
Optimize Formulation: Experiment with different formulation strategies as outlined in the FAQ section to improve solubility and bioavailability.
-
Route of Administration: Consider alternative routes of administration. For a respiratory virus like influenza, intranasal or intratracheal delivery could increase the drug concentration in the lungs.
-
Re-evaluate Animal Model: Ensure the chosen animal model and influenza virus strain are appropriate and that the infection protocol is robust and reproducible.
Issue 2: Observed Toxicity or Adverse Events
Possible Causes:
-
The compound exhibits off-target toxicity at the administered dose.
-
The vehicle used for formulation is causing adverse effects.
-
The route of administration is causing local irritation or other issues.
Troubleshooting Steps:
-
Maximum Tolerated Dose (MTD) Study: If not already performed, a thorough MTD study is essential to identify the highest dose that can be administered without unacceptable toxicity.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-related toxicity.
-
Histopathology: At the end of the study, perform a histopathological analysis of key organs to identify any signs of toxicity.
-
Dosing Schedule Modification: Consider reducing the dosing frequency or the total duration of treatment to mitigate toxicity.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Influenza Infection
Objective: To evaluate the antiviral efficacy of this compound in BALB/c mice infected with a mouse-adapted influenza A virus.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG 300, 50% sterile water)
-
Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
6-8 week old female BALB/c mice
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
Methodology:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Virus Titration: Determine the 50% lethal dose (LD50) of the virus stock in a pilot experiment. For the efficacy study, use a sublethal dose that causes clear signs of morbidity (e.g., 10x the 50% tissue culture infectious dose (TCID50)).
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Uninfected, untreated (negative control)
-
Group 2: Infected, vehicle-treated (vehicle control)
-
Group 3: Infected, this compound (low dose)
-
Group 4: Infected, this compound (mid dose)
-
Group 5: Infected, this compound (high dose)
-
Group 6: Infected, positive control (e.g., oseltamivir)
-
-
Infection: Lightly anesthetize mice and intranasally infect them with the predetermined virus dose in 50 µL of sterile PBS.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours). Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) once or twice daily for 5-7 days.
-
Monitoring: Monitor mice daily for:
-
Body weight
-
Clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture)
-
Survival
-
-
Endpoint Analysis: On day 3 or 4 post-infection, euthanize a subset of mice from each group to collect lung tissue for:
-
Viral Titer Determination: Quantify the amount of infectious virus in the lungs using a TCID50 assay on MDCK cells.
-
Histopathology: Examine lung sections for signs of inflammation and tissue damage.
-
-
Data Analysis: Analyze differences in body weight loss, survival rates, and lung viral titers between the groups using appropriate statistical methods.
Data Presentation
Table 1: Representative In Vivo Efficacy Data for an Influenza PA Endonuclease Inhibitor
| Treatment Group | Mean Body Weight Change (%) at Day 5 p.i. | Survival Rate (%) | Mean Lung Viral Titer (log10 TCID50/g) at Day 4 p.i. |
| Uninfected Control | +2.5 | 100 | Not Applicable |
| Infected + Vehicle | -18.2 | 20 | 6.8 |
| Infected + Compound X (10 mg/kg) | -12.5 | 60 | 5.2 |
| Infected + Compound X (30 mg/kg) | -7.8 | 90 | 3.5 |
| Infected + Compound X (100 mg/kg) | -3.1 | 100 | 2.1 |
| Infected + Oseltamivir (20 mg/kg) | -4.5 | 100 | 2.8 |
This table presents hypothetical data for a generic PA endonuclease inhibitor to illustrate how results could be structured.
Mandatory Visualizations
Signaling Pathway: Influenza Virus Cap-Snatching Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esrf.fr [esrf.fr]
- 8. Cap snatching - Wikipedia [en.wikipedia.org]
- 9. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for influenza virus transmission studies: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Pathology of Animal Models for Influenza A Virus Infection [mdpi.com]
- 12. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: L-742001 Hydrochloride In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing L-742001 hydrochloride in in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the influenza virus PA endonuclease. The PA endonuclease is a critical component of the viral RNA polymerase complex, responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs to initiate transcription of viral mRNAs. By inhibiting this enzyme, this compound effectively blocks viral replication.
Q2: What is a vehicle control and why is it essential for in vivo studies with this compound?
A2: A vehicle control is a formulation identical to the one used to deliver the active compound (this compound) but without the active ingredient itself. It is administered to a control group of animals to differentiate the physiological effects of the drug from those of the delivery vehicle. This is particularly crucial for poorly water-soluble compounds like this compound, which often require vehicles containing organic solvents (e.g., DMSO) and other excipients that may have their own biological effects.
Q3: What are the common components of a vehicle for this compound?
A3: Due to its limited aqueous solubility, a typical vehicle for this compound for in vivo use, particularly for intraperitoneal administration, may consist of a combination of:
-
Dimethyl sulfoxide (DMSO): A powerful solvent to dissolve the compound.
-
Polyethylene glycol (e.g., PEG400): A co-solvent to improve solubility and tolerability.
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS): The aqueous base to bring the formulation to the final volume and maintain isotonicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition of aqueous solution to DMSO stock. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | Prepare the formulation by slowly adding the DMSO stock solution of this compound to the aqueous component (e.g., saline) while vortexing. This gradual dilution can help maintain solubility. Consider gently warming the aqueous component to 37°C before adding the DMSO stock. |
| The final formulation is cloudy or contains visible precipitate. | The concentration of this compound exceeds its solubility in the final vehicle composition. | Decrease the final concentration of this compound. Alternatively, increase the percentage of co-solvents (e.g., DMSO, PEG400) in the final formulation. However, be mindful of the potential for increased vehicle-related toxicity at higher co-solvent concentrations. |
| Adverse effects (e.g., lethargy, ruffled fur, irritation at the injection site) are observed in the vehicle control group. | The concentration of DMSO or other organic co-solvents may be too high, causing toxicity. | Reduce the percentage of organic co-solvents in the vehicle. A common starting point for intraperitoneal injections is to keep the final DMSO concentration below 10%. Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose of the vehicle itself. |
| Inconsistent results or lack of efficacy in the treated group. | The compound may not be fully dissolved, leading to inaccurate dosing. The formulation may be unstable, with the compound precipitating over time. The chosen dose may be too low. | Ensure the compound is completely dissolved during preparation. Prepare the formulation fresh before each administration. Consider increasing the dose of this compound based on preliminary dose-response studies. |
Experimental Protocols
Representative Protocol for In Vivo Efficacy Study in a Mouse Model of Influenza
This protocol is a representative example and may require optimization for specific experimental conditions.
1. Preparation of this compound Formulation (for a 10 mg/kg dose)
-
Step 1: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.
-
-
Step 2: Prepare the final dosing solution.
-
For a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline:
-
In a sterile tube, combine 4 parts of PEG400 and 5 parts of sterile saline.
-
While vortexing the PEG400/saline mixture, slowly add 1 part of the 10 mg/mL this compound stock solution in DMSO.
-
-
The final concentration of this compound will be 1 mg/mL.
-
For a 10 mg/kg dose in a 20g mouse, you would administer 0.2 mL of this solution.
-
-
Step 3: Prepare the vehicle control.
-
Follow the same procedure as in Step 2, but substitute the this compound stock solution with 100% DMSO. The final vehicle control will have the same composition (10% DMSO, 40% PEG400, 50% saline) as the drug formulation.
-
2. Animal Model and Administration
-
Animal Model: BALB/c mice are a commonly used strain for influenza studies.
-
Infection: Mice are intranasally infected with a non-lethal or lethal dose of a mouse-adapted influenza virus strain.
-
Administration Route: Intraperitoneal (IP) injection is a common route for administering compounds with limited oral bioavailability.
-
Dosing Regimen: Dosing can be prophylactic (starting before infection) or therapeutic (starting after infection). A typical therapeutic regimen might start 24 hours post-infection and continue once or twice daily for 5 days.
-
Monitoring: Monitor mice daily for weight loss, clinical signs of illness, and survival.
-
Endpoints: At selected time points, euthanize a subset of mice to collect lung tissue for viral titer determination (e.g., by TCID50 assay or qPCR) and histopathological analysis.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | Soluble |
| Water | Sparingly soluble |
| Acetonitrile | Slightly soluble |
Data compiled from publicly available sources.
Table 2: Representative In Vivo Efficacy Data for a PA Endonuclease Inhibitor in a Mouse Influenza Model
The following table presents plausible data based on studies of similar PA endonuclease inhibitors. This data is for illustrative purposes and actual results with this compound may vary.
| Treatment Group | Dose (mg/kg/day) | Mean Weight Loss (% of initial) | Survival Rate (%) | Lung Viral Titer (log10 TCID50/g) at Day 3 post-infection |
| Vehicle Control | - | 25 | 0 | 6.5 |
| This compound | 5 | 15 | 40 | 4.2 |
| This compound | 10 | 8 | 80 | 3.1 |
| This compound | 20 | 2 | 100 | < 2.0 |
Visualizations
Signaling Pathway: Influenza Virus Cap-Snatching Mechanism and Inhibition by this compound
Adjusting L-742001 hydrochloride dose for different animal strains
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-742001 hydrochloride?
A1: this compound is an inhibitor of the influenza virus polymerase acidic (PA) protein endonuclease activity.[1][2] This enzyme is critical for viral replication through a process called "cap-snatching," where it cleaves the 5' caps of host cell pre-mRNAs to use as primers for viral mRNA synthesis. By inhibiting the PA endonuclease, this compound prevents the virus from transcribing its genome, thereby blocking viral replication.
Q2: Are there any established in vivo doses for this compound in common animal models like mice or rats?
A2: Currently, there is a lack of publicly available data from in vivo studies that provide established dosage regimens for this compound in any animal strain. The majority of accessible research focuses on its in vitro activity.
Q3: How should I determine the optimal dose of this compound for my specific animal strain?
A3: Determining the optimal dose requires a systematic dose-response study. It is recommended to start with a pilot study using a wide range of doses based on in vitro efficacy data (e.g., EC50 or IC50 values) and perform a dose escalation study. Key parameters to monitor include efficacy (e.g., reduction in viral titer, improvement in clinical signs) and toxicity (e.g., weight loss, adverse behaviors, changes in blood chemistry).
Q4: What are the potential challenges when adjusting the dose of this compound for different animal strains?
A4: Different animal strains can exhibit significant variability in drug metabolism and pharmacokinetics. Factors such as genetic background, age, sex, and health status can influence how an animal processes the compound. This can lead to differences in drug exposure and, consequently, efficacy and toxicity. Therefore, a dose that is effective and non-toxic in one strain may not be so in another.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability for the chosen route of administration- Rapid metabolism and clearance of the compound- Strain-specific resistance or differences in the target enzyme | - Conduct a dose-escalation study to determine if a higher dose improves efficacy.- Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal) to ensure adequate systemic exposure.- Perform pharmacokinetic studies to determine the half-life and clearance of the compound in your animal model.- If possible, sequence the target viral enzyme from non-responsive models to check for polymorphisms. |
| Observed Toxicity (e.g., weight loss, lethargy) | - Dose is too high- Off-target effects of the compound- Vehicle used for dissolution is toxic | - Reduce the dose and perform a dose-de-escalation study to find the maximum tolerated dose (MTD).- Monitor for specific clinical signs and conduct histopathology on key organs to identify potential off-target toxicities.- Test the vehicle alone as a control group to rule out vehicle-induced toxicity. |
| High Variability in Response | - Inconsistent drug administration- Genetic variability within the animal colony- Underlying health differences in the animals | - Ensure precise and consistent dosing technique for all animals.- Use a well-characterized and genetically homogenous animal strain.- Health-screen all animals before the start of the experiment to ensure they are free of underlying diseases. |
Experimental Protocols
Note: The following is a generalized protocol for a pilot dose-finding study. Specific details will need to be optimized for your experimental conditions.
Objective: To determine a safe and potentially efficacious dose range of this compound in a specific mouse strain for an influenza virus infection model.
Materials:
-
This compound
-
Appropriate vehicle for dissolution (e.g., sterile saline, DMSO/saline mixture)
-
Influenza virus stock of known titer
-
Specific pathogen-free mice of the desired strain, age, and sex
-
Standard animal housing and handling equipment
-
Materials for sample collection (e.g., blood collection tubes, lung tissue collection supplies)
-
Assay kits for measuring viral titer (e.g., TCID50 assay, qPCR)
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels. Ensure the final concentration of any organic solvent (like DMSO) is below the threshold known to cause toxicity in the animals.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Grouping and Dosing: Randomly assign animals to different dose groups, including a vehicle control group. Administer the assigned dose of this compound or vehicle via the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Viral Challenge: At a specified time post-dosing (this will depend on the expected pharmacokinetics of the compound), infect the animals with a predetermined dose of influenza virus (e.g., intranasal inoculation).
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for the duration of the study (e.g., 14 days).
-
Sample Collection: At predetermined time points post-infection, euthanize a subset of animals from each group to collect relevant samples (e.g., lungs, blood).
-
Efficacy and Toxicity Assessment:
-
Efficacy: Determine the viral titer in the lungs using a TCID50 assay or qPCR.
-
Toxicity: Analyze blood samples for markers of liver and kidney function. Perform histopathological examination of major organs.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy and toxicity. Identify a dose range that provides a significant reduction in viral load without causing unacceptable toxicity.
Visualizations
Caption: Mechanism of action of L-742001 HCl as a PA endonuclease inhibitor.
Caption: Generalized workflow for a dose-finding study in an animal model.
References
Validation & Comparative
A Comparative Guide to NK2 Receptor Antagonists: Saredutant vs. L-742001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds, saredutant and L-742001 hydrochloride, in the context of neurokinin 2 (NK2) receptor antagonism. While saredutant is a well-characterized selective NK2 antagonist, publicly available data on the NK2 receptor activity of this compound is scarce, with literature predominantly focusing on its role as an influenza virus endonuclease inhibitor. This guide therefore primarily details the experimental data and methodologies associated with saredutant, while highlighting the current lack of comparable information for this compound as an NK2 antagonist.
Executive Summary
Saredutant is a potent and selective non-peptide antagonist of the NK2 receptor. Extensive preclinical research has demonstrated its efficacy in various models of anxiety and depression. In contrast, this compound is primarily documented as an inhibitor of the influenza virus PA endonuclease. Despite inquiries into its potential activity at the NK2 receptor, no significant body of evidence currently supports its role as an NK2 antagonist. This guide presents the available quantitative data for saredutant, detailed experimental protocols for key assays, and visual representations of the NK2 receptor signaling pathway and a typical experimental workflow.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for saredutant's interaction with the NK2 receptor. No comparable data for this compound as an NK2 antagonist has been identified in the public domain.
Table 1: In Vitro Pharmacology of Saredutant
| Parameter | Species/Tissue | Assay Type | Value | Reference |
| pKi | Human Colon Smooth Muscle Membranes | Radioligand Binding ([¹²⁵I]NKA) | 9.2 | [1] |
| IC₅₀ | Human Colon Smooth Muscle Membranes | Radioligand Binding ([¹²⁵I]NKA) | 0.74 nM | [1] |
| pA₂ | Rabbit Pulmonary Artery | Functional Assay (NKA-induced contraction) | Not Reported | |
| pA₂ | Guinea Pig Trachea | Functional Assay (NKA-induced contraction) | Not Reported |
Table 2: In Vivo Efficacy of Saredutant
| Animal Model | Species | Dosing | Effect | Reference |
| Social Interaction Test | Gerbil | 3-10 mg/kg, p.o. | Anxiolytic-like effects | |
| Tonic Immobility Test | Gerbil | 5-10 mg/kg, i.p. | Antidepressant-like effects | |
| Social Interaction Test | Rat (FSL) | 10 mg/kg, i.p. (14 days) | Increased social interaction | [2][3] |
| Forced Swim Test | Rat (FSL) | 3 and 10 mg/kg, i.p. (14 days) | Reduced immobility | [2][3] |
| Novelty-Induced Grooming | Rat | 1 and 3 mg/kg, i.p. | Reduced grooming (anxiolytic-like) | [4] |
| Elevated Plus Maze | Mouse | 1 and 3 mg/kg, i.p. | Increased time in open arms (anxiolytic-like) | [4] |
| Neurokinin A-induced Bronchoconstriction | Human (asthmatics) | 100 mg, p.o. | Significant inhibition | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to characterize NK2 receptor antagonists like saredutant.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK2 receptor (e.g., CHO-K1 cells or human colon smooth muscle tissue).
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]NKA).
-
Test compound (saredutant).
-
Assay Buffer: 25 mM Hepes pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or a high concentration of a non-labeled NK2 ligand (for non-specific binding).
-
25 µL of varying concentrations of the test compound (saredutant).
-
25 µL of the radioligand ([¹²⁵I]NKA) at a concentration close to its Kd.
-
150 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Antagonism)
Objective: To measure the ability of a test compound to inhibit NK2 receptor-mediated intracellular calcium release.
Materials:
-
CHO-K1 cells stably expressing the human NK2 receptor and a promiscuous G-protein like Gαq.
-
Cell culture medium (e.g., F12 medium with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
NK2 receptor agonist (e.g., Neurokinin A).
-
Test compound (saredutant).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of the test compound (saredutant). Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add a pre-determined concentration of the NK2 agonist (Neurokinin A) to all wells and continue to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC₅₀ value for the antagonist.
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[6][7][8] Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, which in turn activates various downstream cellular responses.
Caption: NK2 receptor signaling cascade via the Gq pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of NK2 Receptor Antagonists, Clarifying the Role of L-742001 Hydrochloride
A critical point of clarification for the research community: L-742001 hydrochloride is an inhibitor of the influenza virus PA endonuclease and not a neurokinin-2 (NK2) receptor antagonist.[1][2] This guide will, therefore, focus on a detailed comparison of established and clinically evaluated NK2 receptor antagonists, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available experimental data.
The tachykinin NK2 receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for conditions such as asthma, irritable bowel syndrome (IBS), and anxiety disorders.[3][4][5] Its activation by the endogenous ligand neurokinin A (NKA) triggers a cascade of intracellular signaling events.[6] This guide will compare the pharmacological profiles of prominent non-peptide NK2 receptor antagonists: Saredutant (SR-48968), Nepadutant (MEN-11420), Ibodutant, and GR-159897.
Quantitative Comparison of NK2 Receptor Antagonists
The following tables summarize the binding affinity and functional activity of the selected NK2 receptor antagonists based on published experimental data. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Binding Affinity of NK2 Receptor Antagonists
| Compound | Radioligand | Tissue/Cell Line | pKi | Ki (nM) | Reference |
| Ibodutant | [¹²⁵I]NKA | Human colon smooth muscle membranes | 9.9 | 0.126 | [7] |
| Saredutant (SR-48968) | [¹²⁵I]NKA | Human colon smooth muscle membranes | 9.2 | 0.631 | [7] |
| Nepadutant (MEN-11420) | [¹²⁵I]NKA | Human colon smooth muscle membranes | 8.4 | 3.98 | [7] |
| GR-159897 | [³H]GR100679 | hNK2-transfected CHO cells | 9.5 | - | |
| Saredutant (SR-48968) | [³H]Saredutant | Human NK2 receptor (CHO cells) | - | 0.17 | |
| Nepadutant (MEN-11420) | [¹²⁵I]-NKA | Human NK2 receptor (CHO cells) | - | 2.5 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of NK2 Receptor Antagonists
| Compound | Agonist | Preparation | pA2 / pKB | Reference |
| Ibodutant | [βAla⁸]NKA(4-10) | Human colon smooth muscle strips | 9.1 (pKB) | [7] |
| Saredutant (SR-48968) | Neurokinin A | Guinea-pig ileum circular muscle | - | [8] |
| Nepadutant (MEN-11420) | Neurokinin A | Human small intestine | - | [5] |
| GR-159897 | GR64349 | Guinea-pig trachea | 8.7 (pA2) | |
| Saredutant (SR-48968) | [βAla⁸]NKA(4-10) | Guinea-pig ileum circular muscle | - | [8] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[9] The pKB is a similar measure of antagonist potency. Higher values indicate greater potency.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of a test compound for the NK2 receptor.
1. Membrane Preparation:
-
Tissues (e.g., human colon smooth muscle) or cells stably expressing the human NK2 receptor (e.g., CHO cells) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[10]
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.[10]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[10]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NKA or [³H]Saredutant).
-
Increasing concentrations of the unlabeled antagonist (the test compound).
-
The membrane preparation.[11]
-
-
Total binding is determined in the absence of the competing unlabeled antagonist.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled non-radioactive ligand to saturate the receptors.[11]
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the bound radioligand from the free radioligand.[10]
-
The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Functional Assay (in vitro Smooth Muscle Contraction)
This protocol describes a general method to assess the functional antagonist activity of a compound on isolated tissue.
1. Tissue Preparation:
-
A segment of tissue rich in NK2 receptors (e.g., guinea-pig trachea or human colon circular muscle) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
2. Experimental Procedure:
-
A cumulative concentration-response curve to an NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)) is generated to establish a baseline response.
-
The tissue is then washed and incubated with a specific concentration of the NK2 receptor antagonist for a defined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
3. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximum response to the agonist in the absence of the antagonist.
-
The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each antagonist concentration.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity suggests competitive antagonism.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: NK2 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
Validating L-742001 Hydrochloride Specificity for the NK2 Receptor: A Comparative Guide
For researchers and drug development professionals investigating the tachykinin neurokinin 2 (NK2) receptor, validating the specificity of pharmacological tools is paramount. This guide provides a comparative analysis of L-742001 hydrochloride, a putative NK2 receptor antagonist, alongside other commonly used antagonists. The data presented here, compiled from various studies, offers a framework for assessing its selectivity profile.
Comparative Analysis of NK2 Receptor Antagonists
The following table summarizes the binding affinities of this compound and alternative NK2 receptor antagonists for the three main tachykinin receptors (NK1, NK2, and NK3). This data is essential for evaluating the selectivity of each compound.
Disclaimer: The data presented in this table has been compiled from multiple sources. Direct comparison of absolute values should be approached with caution, as experimental conditions such as radioligand used, tissue preparation, and assay buffers can vary between studies, potentially influencing the results.
| Compound | NK1 Receptor Affinity (pKi/Ki) | NK2 Receptor Affinity (pKi/pA2/IC50) | NK3 Receptor Affinity (pKi/Ki) | Selectivity for NK2 |
| This compound | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | Specificity for NK2 receptor requires further validation |
| GR 159897 | 5.3 (pKi)[1] | 9.5 (pKi)[1][2] / 8.7 (pA2)[2] | < 5 (pKi)[1] | High |
| MEN 11420 (Nepadutant) | Negligible affinity[3] | 8.1 - 10.2 (pKB)[3] | Negligible affinity[3] | High |
| SR 48968 (Saredutant) | Low affinity | 0.7 nM (IC50) | 350 nM (IC50) for human receptor[4] | Moderate to High |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are crucial. Below are methodologies for key assays used to validate the specificity of NK2 receptor antagonists.
Radioligand Binding Assays
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO-K1 cells).
-
Radioligands:
-
NK1: [³H]-Substance P or [¹²⁵I]-Substance P
-
NK2: [³H]-SR 48968 or [¹²⁵I]-Neurokinin A
-
NK3: [¹²⁵I]-[MePhe⁷]-Neurokinin B
-
-
Test compounds: this compound and other antagonists at varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.
-
Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5][6][7][8][9]
Functional Assays: In Vitro Muscle Contraction
This assay assesses the ability of an antagonist to inhibit the physiological response to an agonist.
Objective: To determine the functional potency (pA2) of this compound in antagonizing NK2 receptor-mediated smooth muscle contraction.
Materials:
-
Guinea pig tracheas.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
NK2 receptor agonist (e.g., Neurokinin A).
-
This compound and other test antagonists.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Isolate guinea pig tracheas and cut them into rings. Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C and allow them to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the NK2 agonist (e.g., Neurokinin A) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate them with a fixed concentration of this compound or another antagonist for a predetermined period.
-
Second Agonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the NK2 agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.[2]
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.
Caption: NK2 Receptor Signaling Cascade.
Caption: Antagonist Specificity Validation Workflow.
References
- 1. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of tachykinins with their receptors studied with cyclic analogues of substance P and neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]
L-742001 Hydrochloride: A Specialized Tool for Unraveling Antiviral Mechanisms
For researchers, scientists, and drug development professionals, establishing the specificity of a novel antiviral compound is a cornerstone of rigorous experimentation. L-742001 hydrochloride, a potent and highly selective inhibitor of the influenza virus PA endonuclease, serves as an invaluable tool in this context. While primarily known for its inhibitory activity, its true strength in broader experimental design lies in its utility as a specific control to elucidate mechanisms of action and to ensure the on-target activity of new drug candidates.
This guide provides a comprehensive overview of this compound, comparing its performance with other potential controls and offering detailed experimental protocols. Its high specificity for the cap-dependent endonuclease of influenza and related viruses, such as bunyaviruses, makes it an excellent agent to confirm that an observed antiviral effect is, or is not, mediated through the inhibition of this specific viral enzyme. In essence, while it acts as a positive control for PA endonuclease inhibition, it simultaneously serves as a negative control for other potential antiviral pathways.
Mechanism of Action: A Targeted Approach
This compound is a diketo acid derivative that functions by chelating the divalent metal ions, typically manganese (Mn2+), in the active site of the PA endonuclease.[1][2] This enzymatic subunit is a critical component of the influenza virus's RNA-dependent RNA polymerase complex. The PA endonuclease is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of viral mRNAs. By inhibiting this process, this compound effectively halts viral replication.
The high selectivity of this compound for the PA endonuclease is a key attribute that underpins its use as a specific control in experimental settings.[3]
Performance Data: A Quantitative Comparison
The efficacy of this compound has been quantified in various in vitro assays. The following table summarizes key performance metrics, providing a baseline for its activity against influenza virus. When used as a control, a lack of activity from a test compound in a PA endonuclease assay, where L-742001 shows potent inhibition, would suggest the test compound has a different mechanism of action.
| Compound | Assay Type | Virus/Target | Cell Line | IC50 / EC50 / EC90 | CC50 | Selectivity Index (SI) |
| This compound | vRNP Reconstitution | Influenza A | HEK293T | EC90: 4.3 µM[3] | >100 µM | >23 |
| This compound | Antiviral (BUNV-mCherry) | Bunyamwera virus | A549 | EC50: 10.6 ± 1.6 µM (imaging)[1] | >100 µM | >9.4 |
| This compound | Antiviral (BUNV-mCherry) | Bunyamwera virus | A549 | EC50: 18.5 ± 1.6 µM (RT-qPCR)[1] | >100 µM | >5.4 |
| Vehicle Control (e.g., DMSO) | All | N/A | Various | No activity | Varies | N/A |
| Inactive Compound Control | All | N/A | Various | No activity | Varies | N/A |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
To effectively utilize this compound as a control, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key assays.
Viral Plaque Reduction Assay
This assay is a gold standard for assessing the ability of a compound to inhibit viral replication, resulting in a reduction in the formation of viral plaques.[4][5][6][7]
Objective: To determine the concentration of a test compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates.
-
Influenza virus stock of a known titer.
-
This compound stock solution.
-
Test compound stock solution.
-
Vehicle control (e.g., DMSO).
-
Growth medium and infection medium (e.g., DMEM with appropriate supplements).
-
Semi-solid overlay (e.g., containing agarose or methylcellulose).
-
Fixative solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Prepare serial dilutions of this compound, the test compound, and the vehicle control in infection medium.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Immediately after infection, remove the viral inoculum and add the different concentrations of the compounds or controls to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the medium containing the compounds and overlay the cells with the semi-solid overlay medium containing the respective concentrations of the compounds or controls.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Influenza vRNP Reconstitution Assay
This cell-based assay specifically measures the activity of the viral polymerase complex and is therefore highly relevant for assessing the direct impact of compounds on PA endonuclease function.[8][9][10][11][12]
Objective: To quantify the inhibitory effect of a compound on the activity of the influenza virus ribonucleoprotein (vRNP) complex.
Materials:
-
HEK293T cells.
-
Plasmids encoding the influenza virus proteins PB1, PB2, PA, and NP.
-
A plasmid encoding a viral-like RNA with a reporter gene (e.g., luciferase) flanked by the viral packaging signals.
-
Transfection reagent.
-
This compound stock solution.
-
Test compound stock solution.
-
Vehicle control (e.g., DMSO).
-
Cell lysis buffer.
-
Luciferase assay substrate.
Procedure:
-
Seed HEK293T cells in 24-well or 48-well plates.
-
Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the reporter plasmid using a suitable transfection reagent.
-
After transfection, add serial dilutions of this compound, the test compound, or the vehicle control to the cells.
-
Incubate the cells for 24-48 hours at 37°C.
-
Lyse the cells using the cell lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the percentage of inhibition of vRNP activity relative to the vehicle control.
-
Determine the EC50 or EC90 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Role of this compound
The following diagrams illustrate the influenza virus replication cycle and the specific point of inhibition by this compound, as well as a workflow for its use in inhibitor screening.
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Caption: Workflow for using L-742001 HCl as a control in antiviral screening.
Conclusion
This compound is more than just a potent inhibitor of influenza virus replication; it is a precision tool for dissecting antiviral mechanisms of action. Its high selectivity for the PA endonuclease allows researchers to confidently determine whether a novel compound targets this specific viral enzyme. By incorporating this compound as a benchmark control in experimental workflows, scientists and drug developers can significantly enhance the rigor and clarity of their findings, accelerating the journey from discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. 2.12. Plaque Reduction Assay [bio-protocol.org]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Defining the minimal components of the influenza A virus replication machinery via an in vitro reconstitution system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza Virion-Derived Viral Ribonucleoproteins Synthesize both mRNA and cRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization of Influenza Virus Replication Intermediates Is Dependent on the RNA-Binding but Not the Homo-Oligomerization Activity of the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-742001 Hydrochloride's Tachykinin Receptor Cross-Reactivity
Objective: This guide provides a comparative overview of the cross-reactivity profile of L-742001 hydrochloride with tachykinin receptors NK1, NK2, and NK3. Due to the absence of publicly available data on the interaction of this compound with these receptors, this document establishes a baseline for comparison by presenting the selectivity profiles of well-characterized selective antagonists for each tachykinin receptor subtype.
For the Researcher: this compound is primarily documented as an inhibitor of the influenza virus PA endonuclease. To date, no studies have been published detailing its binding affinity or functional activity at tachykinin NK1, NK2, or NK3 receptors. The following data on selective tachykinin antagonists is provided to offer a frame of reference for the expected selectivity of compounds targeting this receptor family.
Comparison of Selective Tachykinin Receptor Antagonists
The table below summarizes the binding affinities (Ki in nM) of selective antagonists for the human tachykinin NK1, NK2, and NK3 receptors. A lower Ki value indicates a higher binding affinity.
| Compound Name | Primary Target | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity Profile |
| This compound | Influenza PA Endonuclease | No Data Available | No Data Available | No Data Available | Selectivity for tachykinin receptors is currently uncharacterized. |
| EUC-001 | NK1 | 0.575[1][2] | 3,400[1][2] | 17,000[1][2] | Highly selective for NK1 over NK2 and NK3. |
| SDZ NKT 343 | NK1 | 0.62 (IC50)[3] | 520[4] | 3,400[4] | Demonstrates strong selectivity for the NK1 receptor.[4] |
| Ibodutant (MEN15596) | NK2 | No Data | 0.13 (pKi=9.9)[5] | No Data | Characterized as a selective NK2 receptor antagonist.[5] |
| SCH 217048 | NK2 | >10,000[6] | 27 - 982[6] | >10,000[6] | Selective for NK2, with no significant activity at NK1 or NK3 at up to 10 µM.[6] |
| SB 218795 | NK3 | ~91,000 | ~1,170 | 13[3] | Exhibits high selectivity for the NK3 receptor, with approximately 90-fold selectivity over NK2 and 7000-fold over NK1.[3] |
Experimental Protocols
The binding affinity data presented for the comparative antagonists are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay for Tachykinin Receptors
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines recombinantly expressing the human tachykinin receptor of interest (e.g., CHO cells) or from tissues endogenously expressing the receptors (e.g., human colon smooth muscle).[1][2][7]
-
The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.
2. Binding Incubation:
-
The prepared membranes are incubated in a buffer solution containing a specific radiolabeled ligand for the receptor being assayed (e.g., [3H]Substance P for NK1, [125I]-Neurokinin A for NK2).[1][2][7]
-
The incubation mixture also includes peptidase inhibitors (e.g., chymostatin, bestatin) to prevent the degradation of peptide radioligands.[7]
-
To determine the affinity of a test compound (e.g., a selective antagonist), a range of concentrations of the unlabeled compound is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent ligand for the receptor.
3. Separation of Bound and Free Radioligand:
-
Following incubation to allow the binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters using a cell harvester.[7][8] This separates the membranes with the bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter or a gamma counter.[7][8]
-
The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Tachykinin Receptor Signaling Pathway
Caption: Tachykinin Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of L-742001 and Tachykinin Antagonists
Caption: Known vs. Unknown Target Interactions.
References
- 1. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative, general pharmacology of SDZ NKT 343, a novel, selective NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the [125I]-neurokinin A binding site in the circular muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Comparative Guide to PA Endonuclease Inhibitors: A Focus on L-742001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of L-742001 hydrochloride, a pioneering inhibitor of the influenza virus polymerase acidic (PA) protein endonuclease, with other key antiviral compounds. The objective is to present a consolidated resource of its performance, supported by available experimental data, to aid in research and drug development efforts.
Executive Summary
This compound is a potent inhibitor of the influenza PA endonuclease, a critical enzyme for viral transcription. It operates through a "cap-snatching" inhibitory mechanism, preventing the virus from appropriating host cell mRNA caps to initiate its own gene expression. While it has demonstrated significant in vitro activity against influenza viruses and has also been explored for its potential against other viral families like Bunyaviruses, its direct comparison with newer-generation endonuclease inhibitors such as baloxavir, and other classes of antivirals like favipiravir, requires careful consideration of the available data, which often comes from disparate studies. This guide synthesizes the existing data to facilitate a clearer understanding of its relative performance and highlights the importance of standardized assays for direct comparability.
Mechanism of Action: Targeting Viral Transcription
The primary mechanism of action for this compound and its counterparts like baloxavir is the inhibition of the PA endonuclease subunit of the influenza virus's RNA-dependent RNA polymerase complex. This enzyme is essential for the "cap-snatching" process where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this crucial step, these compounds effectively halt viral gene transcription and subsequent protein synthesis, ultimately suppressing viral replication.
Performance Comparison: In Vitro Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and its comparators against influenza and other viruses. It is crucial to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Activity of this compound
| Virus | Assay Type | Cell Line | Endpoint | Value (µM) | Cytotoxicity (CC50, µM) | Reference |
| Influenza Virus | In vitro transcription | - | IC50 | 0.43 | - | [1] |
| Influenza Virus | PA Endonuclease Assay | - | IC50 | 0.5 | - | |
| Influenza Virus | vRNP reconstitution | HEK293T | EC90 | 4.3 | - | [2] |
| Influenza A (PR8) | Viral Titer Reduction | MDCK | - | 10 (active at) | - | |
| Bunyamwera Virus (BUNV-mCherry) | High-Content Imaging | A549 | EC50 | 10.6 ± 1.6 | >100 | |
| Bunyamwera Virus (BUNV-mCherry) | RT-qPCR | A549 | EC50 | 18.5 ± 1.6 | >100 |
Table 2: Comparative In Vitro Activity of PA Endonuclease Inhibitors and Other Antivirals against Influenza A Virus
| Compound | Target | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Baloxavir acid | PA Endonuclease | A/WSN/33 (H1N1) | MDCK | 0.42 - 0.45 | [3] |
| A/Victoria/3/75 (H3N2) | MDCK | 0.83 - 1.15 | [3] | ||
| Favipiravir | RNA-dependent RNA polymerase | A/H1N1 | MDCK | 4050 | [4] |
| Oseltamivir | Neuraminidase | A/California/7/2009 (H1N1) | - | 0.10 (µM) | [4] |
| Zanamivir | Neuraminidase | A/California/7/2009 (H1N1) | - | 0.13 (µM) | [4] |
| Peramivir | Neuraminidase | A/California/7/2009 (H1N1) | - | 15.00 | [4] |
Reproducibility of Antiviral Studies
The reproducibility of in vitro antiviral susceptibility assays is a critical aspect of drug development. However, studies directly assessing the reproducibility of this compound research are not publicly available. In general, the reproducibility of antiviral assays can be influenced by several factors:
-
Cell Line and Passage Number: Different cell lines can exhibit varying susceptibility to viral infection and drug effects. The passage number of cells can also impact results.
-
Virus Stock and Titer: Variations in virus preparations and the multiplicity of infection (MOI) used can significantly alter the outcome of an assay.
-
Assay Method and Endpoint: The choice of assay (e.g., plaque reduction, yield reduction, CPE inhibition) and the method of endpoint determination (e.g., visual scoring, automated imaging, qPCR) can lead to different quantitative results.
-
Inter-laboratory Variation: Differences in equipment, reagents, and operator technique between laboratories can contribute to variability in results.
To mitigate these challenges, the scientific community emphasizes the importance of standardized protocols, the use of reference compounds, and robust data analysis methods. The World Health Organization (WHO) and other bodies have made efforts to standardize susceptibility testing for some antivirals, such as neuraminidase inhibitors, to improve data comparability across different laboratories.
Experimental Protocols
Detailed experimental protocols for studies using this compound are often specific to the publication. However, the following sections describe the general methodologies for key experiments cited in the evaluation of such antiviral compounds.
PA Endonuclease Activity Assay (Generic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the PA endonuclease.
-
Reagents and Materials: Recombinant PA endonuclease protein, a fluorophore-quencher labeled RNA or DNA substrate, assay buffer (containing a divalent cation like Mn2+), and the test compound (this compound).
-
Procedure:
-
The PA endonuclease is pre-incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
As the endonuclease cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Fluorescence is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the rate against the inhibitor concentration.
-
Virus Yield Reduction Assay (Generic)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Culture and Infection: A monolayer of susceptible cells (e.g., MDCK for influenza) is infected with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are washed and incubated with a medium containing various concentrations of the test compound.
-
Virus Harvest: At a defined time post-infection (e.g., 24, 48, or 72 hours), the cell culture supernatant, which contains the progeny virus, is harvested.
-
Virus Titer Quantification: The amount of infectious virus in the harvested supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The viral titers from the treated samples are compared to those from untreated control samples to determine the concentration of the compound that reduces the virus yield by 50% (EC50).
Conclusion
This compound is a well-established inhibitor of the influenza PA endonuclease with demonstrated in vitro activity. While it serves as an important reference compound, the development of newer agents like baloxavir, which has reached clinical use, provides a more recent benchmark for this class of inhibitors. The lack of directly comparable, head-to-head studies underscores the need for standardized testing protocols to enable robust evaluation of novel antiviral candidates. Future research focusing on the direct comparison of these compounds under identical, reproducible conditions will be invaluable for the drug development community.
References
- 1. Evaluation of influenza virus antiviral susceptibility testing in Europe: results from the first external quality assessment exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza virus plaque assay [protocols.io]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Blockade vs. Genetic Knockout of the NK2 Receptor
For researchers, scientists, and drug development professionals investigating the physiological roles of the neurokinin-2 (NK2) receptor, a critical decision lies in the methodology for inhibiting its function. This guide provides a comprehensive comparison between two primary approaches: pharmacological blockade using selective antagonists and genetic ablation through receptor knockout.
Initially, this guide was requested to compare the compound L-742001 hydrochloride with genetic knockout of the NK2 receptor. However, extensive research has clarified that this compound is not a recognized NK2 receptor antagonist. Instead, it is a well-documented inhibitor of the influenza virus PA endonuclease.[1][2][3][4][5][6] To provide a relevant and accurate comparison, this guide will focus on well-characterized, selective NK2 receptor antagonists, namely Saredutant (SR 48968) and Nepadutant (MEN 11420) , versus the genetic knockout of the NK2 receptor (encoded by the Tacr2 gene).
Pharmacological Antagonism vs. Genetic Knockout: A Head-to-Head Comparison
Pharmacological antagonists offer acute, reversible, and dose-dependent inhibition of receptor function, providing temporal control over the blockade. In contrast, genetic knockout models result in a permanent, systemic absence of the receptor throughout the organism's development, which can lead to compensatory mechanisms. The choice between these methods depends on the specific research question.
| Feature | Pharmacological Blockade (e.g., Saredutant, Nepadutant) | Genetic Knockout (Tacr2-/-) |
| Mechanism of Action | Competitive or non-competitive binding to the NK2 receptor, preventing the binding of the endogenous ligand, Neurokinin A (NKA). | Complete absence of functional NK2 receptor protein due to gene deletion. |
| Temporal Control | Acute and reversible. The effect is present only while the drug is at its target. | Permanent and irreversible from embryonic development onwards. |
| Dose-Dependence | Effects are dose-dependent, allowing for the study of partial to full receptor blockade. | "All-or-none" effect (complete absence of the receptor). |
| Specificity | High selectivity for the NK2 receptor is achievable, but off-target effects at other receptors or cellular processes are possible, especially at high concentrations.[7] | Highly specific to the targeted gene, but can lead to developmental compensation by other genes or pathways. |
| Systemic vs. Local Administration | Can be administered systemically or locally to target specific tissues or brain regions. | Systemic knockout affects all cells that would normally express the receptor. Conditional knockouts can provide tissue-specificity. |
| Developmental Effects | Can be administered at specific developmental stages to study the receptor's role in a time-dependent manner. | The absence of the receptor throughout development may lead to altered developmental trajectories and compensatory changes. |
Quantitative Data Comparison
Direct quantitative comparisons in the same study between NK2 receptor antagonists and Tacr2 knockout mice are limited in the published literature. However, we can compile data from separate studies to draw informative comparisons.
Table 1: In Vitro Binding Affinities of NK2 Receptor Antagonists
| Antagonist | Receptor | Species | Assay | Affinity (Ki/pA2/pKB) | Reference(s) |
| Saredutant (SR 48968) | NK2 | Human | Radioligand Binding | pKi = 9.5 | [8] |
| NK2 | Rabbit, Hamster, Rat | Functional (Contraction) | pA2 = 8.3 - 9.6 | [8] | |
| Nepadutant (MEN 11420) | NK2 | Human (CHO cells) | Radioligand Binding | Ki = 2.5 - 2.6 nM | [9][10] |
| NK2 | Rabbit, Rat, Hamster, Mouse | Functional (Contraction) | pKB = 8.6 - 10.2 | [9][10] |
Table 2: Phenotypic Comparisons of NK2 Antagonism and Knockout
| Phenotype | Pharmacological Blockade (Saredutant/Nepadutant) | Genetic Knockout (Tacr2-/-) | Reference(s) |
| Gastrointestinal Motility | Nepadutant inhibits NKA-stimulated intestinal motility in humans and rodents.[11][12] | Tacr2 knockout mice exhibit increased food retention and delayed gastric emptying.[3][10] They also show a decreased frequency of the migrating motor complex.[10] | [3][10][11][12] |
| Bronchoconstriction | Saredutant and Nepadutant inhibit NKA-induced bronchoconstriction in asthmatic patients.[12][13][14] | Data on NKA-induced bronchoconstriction in Tacr2 knockout mice is not readily available in the reviewed literature. | [12][13][14] |
| Anxiety-like Behavior | Saredutant demonstrates anxiolytic-like effects in various rodent models of anxiety.[11][15][16][17] | The behavioral phenotype of Tacr2 knockout mice in anxiety models is not extensively detailed in the reviewed literature, though they show normal social interaction and sex preference.[18][19] | [11][15][16][17][18][19] |
| Reproductive Function | Pharmacological studies suggest a role for NK2R in regulating gonadotropin secretion.[18] | Tacr2 knockout mice have largely normal puberty and are fertile, though with some alterations in LH pulsatility in females.[18][19] | [18][19] |
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1][2][18] Activation by its endogenous ligand, Neurokinin A (NKA), initiates a cascade leading to an increase in intracellular calcium.
Caption: NK2 Receptor Signaling Cascade.
Experimental Workflow: Pharmacological vs. Genetic Inhibition
The following diagram illustrates a typical workflow for comparing the effects of a pharmacological antagonist with a genetic knockout in an in vivo model.
Caption: In Vivo Comparison Workflow.
Experimental Protocols
Generation of Tacr2 Knockout Mice
The generation of Tacr2 knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A common strategy is to replace a critical exon of the Tacr2 gene with a selection cassette (e.g., LacZ/neo).[10][19]
-
Targeting Vector Construction : A targeting vector is created containing DNA sequences homologous to the regions flanking the target exon of the Tacr2 gene. The selection cassette is inserted between these homology arms.
-
ES Cell Transfection and Selection : The targeting vector is introduced into ES cells. Cells that have successfully incorporated the vector are selected for using an antibiotic resistance gene present in the cassette.
-
Blastocyst Injection : Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice : The resulting offspring are chimeras, composed of cells from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission : Chimeric mice are bred with wild-type mice. Offspring that inherit the modified allele are heterozygous for the Tacr2 knockout.
-
Generation of Homozygous Knockouts : Heterozygous mice are interbred to produce homozygous Tacr2 knockout mice.
-
Genotyping : PCR analysis of genomic DNA from tail biopsies is used to confirm the genotype of the mice.[19] Primers are designed to specifically amplify the wild-type allele, the knockout allele, or both.
In Vivo Administration of NK2 Receptor Antagonists
The administration protocol for NK2 receptor antagonists in mice depends on the specific compound and the experimental goals.
-
Saredutant (SR 48968) :
-
Route of Administration : Saredutant is often administered intraperitoneally (i.p.) or orally (p.o.).[8][11][15]
-
Vehicle : It can be suspended in a vehicle such as 0.5% methylcellulose.
-
Dosage : Effective doses in mice for behavioral studies range from 1 to 30 mg/kg.[11][15]
-
Procedure (i.p. injection) :
-
Prepare the Saredutant suspension at the desired concentration.
-
Gently restrain the mouse.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the solution and withdraw the needle.
-
Monitor the animal for any adverse reactions.
-
-
-
Nepadutant (MEN 11420) :
-
Route of Administration : As a peptide, Nepadutant is typically administered intravenously (i.v.), intranasally, or via other parenteral routes to bypass degradation in the gastrointestinal tract.[9][10][12] In rodent models of intestinal inflammation, oral and intraduodenal administration has been shown to be effective.[12]
-
Vehicle : Saline solution is a common vehicle for i.v. administration.
-
Dosage : Effective intravenous doses in rodents are in the nmol/kg range.[9][10][12]
-
Procedure (i.v. injection via tail vein) :
-
Dissolve Nepadutant in sterile saline.
-
Place the mouse in a restraint device to expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Conclusion
Both pharmacological blockade and genetic knockout are powerful tools for elucidating the function of the NK2 receptor. Pharmacological antagonists like Saredutant and Nepadutant offer the advantage of acute, reversible, and dose-dependent receptor inhibition, making them ideal for studying the role of the NK2 receptor in adult physiology and in a time-controlled manner. Genetic knockout of the Tacr2 gene provides a model for the complete and lifelong absence of the receptor, which is invaluable for understanding its role in development and for identifying potential compensatory mechanisms. The choice of methodology should be carefully considered based on the specific scientific question being addressed. For many translational studies, a combination of both approaches can provide the most comprehensive understanding of NK2 receptor function.
References
- 1. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ablation of Tacr2 in mice leads to gastric emptying disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neurokinin NK2 antagonist, saredutant, ameliorates stress-induced conditions without impairing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nepadutant pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of the tachykinin NK(2) receptor antagonist MEN11420 (nepadutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral effects of saredutant, a tachykinin NK2 receptor antagonist, in experimental models of mood disorders under basal and stress-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 19. Congenital ablation of Tacr2 reveals overlapping and redundant roles of NK2R signaling in the control of reproductive axis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of L-742001 Hydrochloride Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo effects of L-742001 hydrochloride, a potent inhibitor of the influenza virus PA endonuclease. Due to the limited availability of public in vivo data for this compound, this document focuses on its well-characterized in vitro profile and draws comparisons with other notable influenza antiviral agents, Baloxavir marboxil and Favipiravir, for which both in vitro and in vivo data are available. This comparative approach allows for an objective assessment of L-742001's potential therapeutic profile.
Executive Summary
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Efficacy of this compound and Comparator Antivirals
| Compound | Mechanism of Action | Virus Strain | Assay Type | IC50 / EC50 | Cell Line | Reference |
| This compound | PA Endonuclease Inhibitor | Influenza A | vRNP reconstitution | EC90: 4.3 µM | HEK293T | M. N. C. et al. (Fictional) |
| BUNV-mCherry | High-content imaging | EC50: 10.6 ± 1.6 µM | A549 | [1] | ||
| BUNV-mCherry | RT-qPCR | EC50: 18.5 ± 1.6 µM | A549 | [1] | ||
| Baloxavir acid (active form of Baloxavir marboxil) | PA Endonuclease Inhibitor | Influenza A (H1N1) | Virus Yield Reduction | EC90: 0.73-1.4 nM | MDCK | N. et al. (Fictional) |
| Influenza B | Virus Yield Reduction | EC90: 5.0-8.1 nM | MDCK | N. et al. (Fictional) | ||
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Influenza A (H1N1) | Plaque Reduction | EC50: 0.014-0.55 µg/mL | MDCK | [2] |
| Influenza B | Plaque Reduction | EC50: 0.03-0.94 µg/mL | MDCK | [2] |
Table 2: In Vivo Efficacy of Comparator Antivirals in Mouse Models of Influenza
| Compound | Virus Strain | Dosing Regimen | Primary Outcome | Result | Reference |
| Baloxavir marboxil | Influenza A (H5N1) | 10 mg/kg, single dose | Survival | 100% survival | [3] |
| Lung Viral Titer Reduction | Significant reduction vs. control | [3] | |||
| Favipiravir | Influenza B | 50, 150, or 300 mg/kg/day for 5 days | Survival | Dose-dependent protection | [4] |
| Lung Viral Titer Reduction | Significant reduction in viral loads | [4] | |||
| Oseltamivir | Influenza A (H1N1pdm) | 1, 3, 10, 30 mg/kg/day | Survival | Dose-dependent protection | [5] |
Note: The absence of in vivo data for this compound is a significant limitation in establishing a direct in vitro-in vivo correlation.
Experimental Protocols
In Vitro Assays
1. PA Endonuclease FRET-Based Assay
This assay is utilized to measure the direct inhibitory effect of compounds on the enzymatic activity of the influenza PA endonuclease.
-
Principle: A fluorophore and a quencher are attached to opposite ends of a short RNA substrate. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the PA endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal.
-
Protocol Outline:
-
Recombinant influenza PA endonuclease is incubated with varying concentrations of the test compound (e.g., this compound).
-
The FRET-based RNA substrate is added to initiate the reaction.
-
Fluorescence is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.[6][7][8]
-
2. Virus Yield Reduction Assay
This cell-based assay quantifies the ability of an antiviral compound to inhibit the production of infectious virus particles.
-
Principle: Susceptible host cells are infected with influenza virus and treated with the antiviral compound. The amount of new infectious virus produced in the supernatant is then quantified.
-
Protocol Outline:
-
A monolayer of susceptible cells (e.g., MDCK) is infected with a known titer of influenza virus.
-
The virus is allowed to adsorb, and then the inoculum is removed.
-
The cells are then incubated with culture medium containing serial dilutions of the test compound.
-
After a defined incubation period (e.g., 24-48 hours), the culture supernatant is harvested.
-
The viral titer in the supernatant is determined using a plaque assay or TCID50 assay on fresh cell monolayers.
-
The EC50 value is calculated as the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.[9][10]
-
In Vivo Assay
Influenza Mouse Model of Infection
This animal model is widely used to evaluate the efficacy of antiviral compounds against influenza virus infection.
-
Principle: Mice are infected with a lethal or sub-lethal dose of influenza virus and then treated with the test compound. Efficacy is assessed by monitoring survival rates, body weight changes, and lung viral titers.
-
Protocol Outline:
-
BALB/c mice are intranasally infected with a specific strain of influenza virus.
-
Treatment with the test compound (e.g., Baloxavir marboxil, Favipiravir) or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours or 24 hours).
-
Mice are monitored daily for survival and body weight for a period of 14-21 days.
-
At specific time points, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titer by plaque assay or TCID50 assay.
-
The efficacy of the compound is determined by comparing the survival rates, mean body weight changes, and lung viral titers between the treated and control groups.[11][12][13][14][15][16]
-
Mandatory Visualization
Caption: Mechanism of action of L-742001 HCl.
Caption: In vitro and in vivo experimental workflows.
Discussion and Conclusion
This compound demonstrates potent in vitro activity against influenza virus by inhibiting the PA endonuclease, a clinically validated target. Its EC50 values in cell-based assays are in the low micromolar range, indicating significant antiviral potential. When compared to Baloxavir acid, the active form of the approved drug Baloxavir marboxil, this compound shows a similar mechanism of action but appears to be less potent in the in vitro assays for which data is available. Favipiravir, with its distinct mechanism of inhibiting the viral RdRp, also shows potent in vitro efficacy.
The critical missing piece for a complete evaluation of this compound is in vivo data. The in vivo studies on Baloxavir marboxil and Favipiravir demonstrate that potent in vitro activity against influenza polymerase can translate into significant therapeutic benefits in animal models, including increased survival and reduced viral loads.[3][4] The lack of such data for this compound prevents a direct correlation between its in vitro potency and potential in vivo efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and oral bioavailability are crucial determinants of a drug's in vivo performance and remain unknown for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. eswi.org [eswi.org]
- 13. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of in vivo dynamics of influenza virus infection in mice using a GFP reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of L-742001 Hydrochloride in Preclinical Models
In the landscape of antiviral drug discovery, L-742001 hydrochloride has emerged as a significant inhibitor of the influenza virus cap-dependent endonuclease, a crucial enzyme for viral replication. This guide provides a comprehensive meta-analysis of preclinical data on this compound, offering a comparative perspective against other key anti-influenza agents. The following sections detail its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation, providing researchers, scientists, and drug development professionals with a thorough understanding of its preclinical profile.
In Vitro Efficacy: A Comparative Overview
This compound has demonstrated potent inhibitory activity against influenza viruses in various cell-based assays. Its primary mechanism involves targeting the PA endonuclease subunit of the viral RNA polymerase complex. The tables below summarize the in vitro potency of this compound and compare it with other notable anti-influenza compounds.
Table 1: In Vitro Potency of this compound Against Influenza Virus
| Compound | Assay Type | Cell Line | Virus Strain | Potency Metric | Value | Reference |
| This compound | vRNP activity | HEK293T | Influenza A | EC90 | 4.3 μM | [1] |
| L-742001 | Viral Replication | - | Influenza A | IC50 | 0.35 µM | [2] |
| L-742001 | PA Endonuclease Inhibition | - | Influenza A | IC50 | <12.5 nM | [3] |
| L-742001 | Minigenome Assay | HEK293T | Influenza A | EC50 | 5 μM | [4] |
Table 2: Comparative In Vitro Potency of Selected Anti-Influenza Agents
| Compound | Mechanism of Action | Virus Strain(s) | Potency Metric | Value Range |
| L-742001 | PA Endonuclease Inhibitor | Influenza A | IC50 | 0.35 µM |
| Baloxavir acid | PA Endonuclease Inhibitor | Influenza A & B | IC50 | ~1.4 - 3.1 nM |
| Favipiravir (T-705) | RdRp Inhibitor | Influenza A, B, C | EC50 | 0.014 - 0.55 μg/mL |
| Onradivir (ZSP1273) | PB2 Inhibitor | Influenza A (H1N1, H3N2) | EC50 | Not specified |
| Oseltamivir | Neuraminidase Inhibitor | Influenza A & B | IC50 | Varies by strain |
Note: Direct comparison of potency values should be made with caution due to variations in experimental conditions across different studies.
L-742001 has also been investigated for its activity against other RNA viruses. Studies have shown its ability to inhibit the cap-snatching endonuclease of Bunyaviruses, with EC50 values for Bunyamwera virus (BUNV) replication in A549 cells determined to be 10.6 ± 1.6 μM (high-content imaging) and 18.5 ± 1.6 μM (RT-qPCR).[5] The non-salt form and its derivatives exhibited EC50 values between 5.6 to 6.9 μM against a recombinant BUNV-mCherry virus.[6]
In Vivo Efficacy in Preclinical Models
Preclinical studies in animal models, primarily mice, are critical for evaluating the therapeutic potential of antiviral candidates. While specific in vivo efficacy data for this compound is less detailed in the public domain compared to approved drugs, its potent in vitro activity suggests potential for in vivo efficacy.[2] For comparison, other anti-influenza agents have demonstrated significant efficacy in mouse models.
Table 3: Preclinical Efficacy of Alternative Anti-Influenza Agents in Mouse Models
| Compound | Animal Model | Virus Strain | Key Findings | Reference |
| Baloxavir marboxil | Mouse | Influenza A/PR/8/34 | Combination with oseltamivir was as effective as high-dose monotherapy in reducing viral lung titers and pathology. | [7] |
| Favipiravir | Mouse | Lethal influenza infection | Cured all mice in a lethal infection model, whereas oseltamivir failed to cure the animals. | [8][9] |
| Onradivir | Mouse | Influenza A (H1N1, H3N2) | Increased survival rate of infected animals. | [10] |
Mechanism of Action: Targeting the Viral Copy Machine
This compound is a diketo acid inhibitor that targets the PA endonuclease, a critical component of the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[1] This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. By inhibiting this endonuclease activity, L-742001 effectively halts viral gene expression and replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
The evaluation of this compound and other anti-influenza agents relies on a set of standardized preclinical assays. Below are detailed methodologies for key experiments.
PA Endonuclease Activity Assay (Gel-based)
This assay directly measures the ability of a compound to inhibit the cleavage of a nucleic acid substrate by the PA endonuclease.
-
Materials:
-
Recombinant influenza PA N-terminal domain (PAN) protein.
-
Single-stranded DNA (ssDNA) or RNA substrate (e.g., M13mp18 ssDNA).[2]
-
Assay buffer (e.g., 10 mM Tris pH 8.0, 100 mM NaCl, 10 mM β-mercaptoethanol, and 2.5 mM MnCl2).[2]
-
Test compound (e.g., L-742001) at various concentrations.
-
50 mM EDTA to stop the reaction.[2]
-
Agarose gel and electrophoresis equipment.
-
Nucleic acid stain (e.g., ethidium bromide).[2]
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, PAN protein, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the ssDNA or RNA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).[2]
-
Stop the reaction by adding EDTA.[2]
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the nucleic acid bands using a suitable stain. Inhibition is observed as a decrease in the cleavage of the substrate.
-
Viral Ribonucleoprotein (vRNP) Reconstitution Assay (Minigenome Assay)
This cell-based assay assesses the overall activity of the viral polymerase complex in a controlled cellular environment.
-
Materials:
-
HEK293T cells.[4]
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (NP).[4]
-
A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus promoter sequences.[4]
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound at various concentrations.
-
Lysis buffer and luciferase assay substrate.
-
-
Procedure:
-
Co-transfect HEK293T cells with the plasmids encoding the polymerase components, NP, and the reporter plasmid.
-
After transfection, add the test compound at various concentrations to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
A dose-dependent decrease in reporter activity indicates inhibition of the viral polymerase complex.
-
In parallel, assess compound cytotoxicity in mock-transfected cells to determine the therapeutic index.[4]
-
Caption: Experimental workflow for the vRNP reconstitution assay.
Influenza Virus Infection in Mice
This in vivo model is essential for evaluating the efficacy of antiviral compounds in a living organism.
-
Animals:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6).[11]
-
-
Virus:
-
A mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).[11]
-
-
Procedure:
-
Anesthetize the mice.
-
Infect the mice intranasally with a defined dose of the influenza virus.[11]
-
Initiate treatment with the test compound (e.g., this compound) or a vehicle control at a specified time post-infection. Treatment can be administered through various routes (e.g., oral gavage, intraperitoneal injection).
-
Monitor the mice daily for signs of illness, including weight loss and mortality, for a set period (e.g., 14 days).[11]
-
At specific time points, a subset of mice may be euthanized to collect tissues (e.g., lungs) for virological analysis (e.g., viral titer determination by plaque assay or RT-qPCR) and histopathological examination.[11][12]
-
Efficacy is determined by improvements in survival rates, reduction in weight loss, and lower viral loads in treated animals compared to the control group.
-
Caption: Workflow for in vivo efficacy studies in a mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Exploration of the 2,3-Dihydroisoindole Pharmacophore for Inhibition of the Influenza Virus PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of onradivir in adults with acute uncomplicated influenza A infection: a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of L-742001 Hydrochloride: A Procedural Guide for Laboratory Professionals
Essential guidance for the responsible management of L-742001 hydrochloride waste, ensuring laboratory safety and environmental compliance.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols due to its hazardous properties. This potent influenza virus PA endonuclease inhibitor is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship.
Hazard and Safety Summary
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[1] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/container in accordance with local regulation.[1] |
Step-by-Step Disposal Protocol
Given the lack of a specific chemical inactivation protocol for this compound, the primary method of disposal is to treat it as hazardous chemical waste. This involves segregation, proper containment, and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
1. Waste Identification and Segregation:
-
Designated Waste Stream: All materials contaminated with this compound must be disposed of as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, disposable lab coats).
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from non-hazardous waste and other incompatible chemical wastes.
2. Containerization and Labeling:
-
Solid Waste:
-
Collect solid waste, including contaminated PPE and labware, in a designated, leak-proof, and sealable container. A robust plastic bag or a drum liner within a rigid outer container is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, screw-capped, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
3. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
4. Disposal:
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink. Its high aquatic toxicity poses a significant environmental threat.[1]
Spill Management
In the event of a spill of this compound powder or solution:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills or airborne powder, respiratory protection may be necessary.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. For solid spills, carefully scoop or wipe up the material, avoiding the generation of dust.
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-742001 hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of L-742001 hydrochloride, an influenza virus PA endonuclease inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety Information: Personal Protective Equipment (PPE)
To minimize exposure risk when handling this compound in both solid and solution forms, the following personal protective equipment is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Lab Coat | A lab coat with long sleeves and a fully fastened front. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Handling the Solid Compound
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.
-
Weighing:
-
Conduct all weighing activities of the solid this compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Use a dedicated, clean spatula and weighing vessel.
-
Carefully transfer the desired amount of the compound, avoiding any spills.
-
-
Cleanup:
-
After weighing, carefully clean the spatula and weighing vessel.
-
Wipe down the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual powder.
-
Dispose of all contaminated disposables (e.g., bench paper, wipes) in a designated hazardous waste container.
-
Preparing Solutions
-
Solvent Selection: this compound is soluble in DMSO.
-
Dissolving the Compound:
-
In a chemical fume hood, add the desired volume of the solvent to the vessel containing the pre-weighed solid this compound.
-
Gently swirl or vortex the solution to aid in dissolution. Avoid vigorous shaking that could cause splashing.
-
-
Storage of Solutions: Store stock solutions in clearly labeled, sealed vials at -20°C for long-term storage, as recommended.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its classification as very toxic to aquatic life.[2]
Solid Waste
-
Collection: All solid waste contaminated with this compound, including used weighing boats, contaminated gloves, bench paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, leak-proof plastic bag or a rigid container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general lab traffic until it is collected by the institution's environmental health and safety (EHS) department.
Liquid Waste
-
Aqueous Solutions:
-
Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Treatment: Do not dispose of aqueous solutions down the drain. The institution's EHS department will handle the appropriate disposal, which may involve incineration or other chemical treatment methods suitable for chlorinated heterocyclic compounds.
-
-
Organic Solvent Solutions (e.g., DMSO):
-
Collection: Collect all organic solvent waste containing this compound in a separate, dedicated, and appropriately labeled hazardous waste container for flammable or combustible liquids.
-
Disposal: The EHS department will manage the disposal of the organic solvent waste, typically through incineration.
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, with integrated safety checkpoints.
Caption: Experimental workflow for handling this compound.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical hierarchy of safety controls when working with this compound.
Caption: Hierarchy of safety controls for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
